(Rac)-SHIN2
Description
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H26N4O3/c1-14(2)23(19(12-24)21(25)30-22-20(23)15(3)26-27-22)18-10-16(7-5-4-6-8-28)9-17(11-18)13-29/h9-11,14,28-29H,4,6,8,13,25H2,1-3H3,(H,26,27) |
InChI Key |
IWUCUJZMKDHLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C#CCCCO)CO)C(C)C)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-SHIN2: A Technical Deep Dive into its Mechanism of Action as a Serine Hydroxymethyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SHIN2 has emerged as a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of SHIN2, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information presented is intended to support further research and drug development efforts centered on the inhibition of 1C metabolism for therapeutic benefit, particularly in oncology.
Core Mechanism of Action: Inhibition of SHMT
SHIN2 functions as a direct inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-MTHF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other critical cellular components.[1][4] By blocking SHMT activity, SHIN2 disrupts the entire one-carbon metabolic network, leading to a depletion of downstream metabolites necessary for cell proliferation and survival.[3][5]
The active enantiomer, (+)SHIN2, demonstrates potent, stereoselective inhibition of SHMT.[6] This inhibition leads to a cascade of metabolic consequences, including a reduction in the levels of purine biosynthetic pathway intermediates.[3] The on-target activity of SHIN2 has been confirmed in vivo by demonstrating its ability to block the metabolic flux from serine to glycine.[7]
Signaling Pathways Modulated by SHMT Inhibition
The metabolic disruption caused by SHMT inhibition has significant downstream effects on several key signaling pathways implicated in cancer progression. While SHIN2's primary action is on metabolism, the inhibition of SHMT2, in particular, has been shown to influence the following pathways:
-
PI3K/AKT/mTOR Pathway: SHMT2 can enhance PI3K/AKT signaling by facilitating the methylation of the PTEN promoter, leading to its silencing and subsequent activation of AKT.[4] Inhibition of SHMT2 may, therefore, lead to a reduction in AKT activation.
-
JAK-STAT Pathway: In certain cancers, such as bladder cancer, SHMT2 has been shown to regulate cell growth through the JAK-STAT signaling pathway by modulating the phosphorylation of STAT3.[4]
-
MAPK and VEGF Signaling Pathways: In breast cancer, SHMT2 has been demonstrated to promote tumor growth through the MAPK and VEGF signaling pathways.[8] Knockdown of SHMT2 resulted in the inhibition of p-ERK and p-p38 proteins in the MAPK pathway.[8]
-
TCF3 Transcriptional Program: In Burkitt lymphoma, SHMT2 inhibition leads to the autophagic degradation of TCF3, a key transcription factor, resulting in the collapse of a cell survival-promoting program.[5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of SHIN2 from various preclinical studies.
Table 1: In Vitro Efficacy of (+)SHIN2
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HCT116 | Colon Cancer | Cell Proliferation | 300 nM | [6] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Growth | 89 nM | [6] |
Table 2: In Vivo Efficacy of (+)SHIN2
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| NOTCH1-driven mouse primary T-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 200 mg/kg, BID, IP | Increased survival | [7] |
| Human patient-derived xenograft | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | Increased survival (synergy with methotrexate) | [7] |
| Xenograft mouse model | Burkitt Lymphoma | Inducible SHMT2 knockdown | 70.1% reduction in tumor growth | [5] |
Key Experimental Protocols
In Vivo Target Engagement of SHIN2 in Mice
This protocol was designed to assess the pharmacodynamic effects of SHIN2 on its target in a living organism.[7]
Materials:
-
10-14 week old male C57BL/6 mice with surgically implanted jugular vein catheters.
-
U-13C-Serine (30 mM in saline).
-
(+)SHIN2 (20 mg/ml in 20% 2-hydroxypropyl-β-cyclodextrin solution in water).
-
Vehicle (20% 2-hydroxypropyl-β-cyclodextrin solution in water).
Procedure:
-
Single-house the mice.
-
Administer a single intraperitoneal (IP) injection of either vehicle or (+)SHIN2 (200 mg/kg).
-
Immediately following the injection, begin infusion of U-13C-Serine at a rate of 0.1 μL/min/g.
-
Collect blood samples (~10 μL) via tail bleeding at specified time points into blood collection tubes.
-
Place blood samples on ice for 20 minutes.
-
Centrifuge the samples at 16,000 g for 10 minutes at 4°C to separate the serum.
-
Store the serum at -80°C until LC-MS analysis for labeled serine and glycine.[7]
Cell Proliferation Assay
This protocol is a standard method to determine the effect of a compound on cell growth.
Materials:
-
HCT116 or Molt4 cells.
-
(+)SHIN2 and (-)SHIN2 (inactive enantiomer).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of (+)SHIN2 or (-)SHIN2.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance to determine the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Visualizations
Caption: Core mechanism of this compound action on one-carbon metabolism.
Caption: Downstream signaling pathways influenced by SHMT2.
Conclusion
This compound is a potent and specific inhibitor of SHMT, a key enzyme in one-carbon metabolism. Its mechanism of action is centered on the disruption of nucleotide biosynthesis, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, the inhibition of SHMT, particularly the mitochondrial isoform SHMT2, has been shown to modulate critical oncogenic signaling pathways. The preclinical data strongly support the continued investigation of SHIN2 and other SHMT inhibitors as a promising therapeutic strategy in oncology, both as single agents and in combination with other anticancer drugs. This guide provides a foundational understanding for researchers to build upon in their efforts to translate the potent anti-cancer activity of SHMT inhibition into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of SHMT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of inhibitors targeting Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism frequently overexpressed in various cancers. This document details the scientific rationale for targeting SHMT2, the evolution of potent inhibitors such as SHIN2, methodologies for their evaluation, and their mechanism of action within critical cellular signaling pathways.
Introduction: SHMT2 as a Therapeutic Target in Oncology
Serine Hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon (1C) metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF)[1]. This reaction is central to the synthesis of nucleotides (purines and thymidylate) and amino acids, making it essential for rapidly proliferating cells, particularly cancer cells[1].
Mammals possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2[2]. SHMT2 is frequently upregulated in a wide range of cancers and is associated with poor prognosis, highlighting its potential as a therapeutic target[2][3]. Inhibition of SHMT2 disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, and ultimately cell death in cancer cells.
The Discovery and Evolution of SHMT Inhibitors
The development of SHMT inhibitors has evolved from initial screenings of compounds with herbicidal activity to the rational design of potent and specific molecules with clinical potential.
From Herbicides to Human SHMT Inhibitors: The Pyrazolopyran Scaffold
The journey towards potent SHMT inhibitors began with the discovery of the pyrazolopyran scaffold, initially identified as an inhibitor of plant SHMT with herbicidal effects. This scaffold was subsequently optimized for activity against human SHMT1 and SHMT2.
SHIN1: A Potent In Vitro Tool Compound
Further optimization of the pyrazolopyran scaffold led to the development of SHIN1 , a potent dual inhibitor of human SHMT1 and SHMT2 with IC50 values of 5 nM and 13 nM, respectively[4]. While a valuable tool for in vitro studies, SHIN1 exhibited poor pharmacokinetic properties, limiting its in vivo applications[5].
SHIN2: An In Vivo Active SHMT Inhibitor
To address the pharmacokinetic limitations of SHIN1, a series of analogues with substitutions on the phenyl ring were synthesized, leading to the discovery of SHIN2 [5]. SHIN2 demonstrated improved pharmacokinetic properties, enabling in vivo studies and showing efficacy in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL)[5][6].
Folate Mimetics: The AGF347 Series
Another class of SHMT inhibitors is the folate mimetics, such as AGF347 . These compounds are designed to mimic the natural substrate of SHMT and have shown in vivo activity in pancreatic adenocarcinoma models[7].
Quantitative Data on SHMT Inhibitors
The following tables summarize the in vitro potency of key SHMT inhibitors against the purified enzymes and various cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Reference |
| SHIN1 | hSHMT1 | 5 | [4] |
| hSHMT2 | 13 | [4] | |
| (+)SHIN2 | hSHMT1/2 | - | [6] |
| SHMT-IN-2 | hSHMT1 | 13 | [4] |
| hSHMT2 | 66 | [4] |
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| (+)SHIN2 | HCT116 | Colon Cancer | 300 | [6] |
| Molt4 | T-ALL | 89 | [6] | |
| SHIN1 | HCT116 | Colon Cancer | 870 | |
| AGF347 | MIA PaCa-2 | Pancreatic Cancer | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of SHMT inhibitors.
SHMT Enzyme Inhibition Assay (Spectrophotometric)
This assay is based on the spectrophotometric measurement of a quinonoid intermediate that forms when both glycine and a folate substrate bind to SHMT[8].
-
Principle: The inhibitor competes with the folate substrate for binding to the enzyme-glycine complex. The formation of the ternary enzyme-glycine-folate complex results in a spectral shift that can be monitored at a specific wavelength (e.g., 500 nm)[8].
-
Reagents:
-
Purified recombinant human SHMT1 or SHMT2
-
Glycine
-
Tetrahydrofolate (THF) or Leucovorin
-
Inhibitor compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified SHMT enzyme, and glycine.
-
Add varying concentrations of the inhibitor compound.
-
Initiate the reaction by adding the folate substrate.
-
Immediately measure the change in absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
Cell-Based SHMT Activity Assay (¹³C-Serine to Glycine Conversion)
This assay measures the intracellular activity of SHMT by tracing the conversion of isotopically labeled serine to glycine[9].
-
Principle: Cells are incubated with [U-¹³C]-serine. SHMT activity converts this labeled serine into [¹³C₂]-glycine. The amount of labeled glycine is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagents:
-
Cancer cell line of interest
-
Cell culture medium
-
[U-¹³C]-serine
-
Inhibitor compound
-
Metabolite extraction solution (e.g., 80:20 methanol:water)
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Replace the medium with a medium containing [U-¹³C]-serine and the inhibitor.
-
Incubate for a defined period to allow for metabolic labeling.
-
Quench metabolism and extract intracellular metabolites using a cold extraction solution.
-
Analyze the extracts by LC-MS to quantify the levels of [U-¹³C]-serine and [¹³C₂]-glycine.
-
Determine the effect of the inhibitor on the conversion of serine to glycine.
-
Cell Proliferation Assay
This assay determines the effect of SHMT inhibitors on the growth of cancer cells.
-
Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Reagents:
-
Cancer cell line of interest
-
Cell culture medium
-
Inhibitor compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of the inhibitor compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) value.
-
In Vivo Target Engagement Assay
This assay confirms that the SHMT inhibitor reaches its target and exerts its enzymatic inhibition in a living organism[5].
-
Principle: A mouse is administered the SHMT inhibitor, followed by an infusion of [U-¹³C]-serine. Blood samples are collected over time to measure the levels of labeled serine and glycine, indicating SHMT activity[5].
-
Reagents and Equipment:
-
Animal model (e.g., mouse)
-
SHMT inhibitor compound
-
[U-¹³C]-serine
-
Catheter for infusion
-
Blood collection supplies
-
LC-MS for metabolite analysis
-
-
Procedure:
-
Administer the SHMT inhibitor to the animal (e.g., via intraperitoneal injection).
-
Infuse [U-¹³C]-serine through a catheter at a constant rate.
-
Collect blood samples at various time points.
-
Extract metabolites from the plasma.
-
Analyze the extracts by LC-MS to determine the isotopic labeling of serine and glycine.
-
Assess the degree of SHMT inhibition based on the reduction in [¹³C₂]-glycine formation.
-
Mitochondrial Function Assays
-
Principle: MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells. An increase in red fluorescence indicates an increase in mitochondrial reactive oxygen species (ROS).
-
Procedure:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO[10].
-
Dilute the stock solution to a working concentration of 1-10 µM in serum-free medium or PBS[10].
-
Incubate cells with the MitoSOX Red working solution for 5-30 minutes at room temperature, protected from light[10].
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry (Excitation/Emission: ~510/580 nm)[10].
-
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Procedure:
-
Prepare a JC-1 staining solution (e.g., 1:10 dilution of a stock solution in culture medium)[11].
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator[11].
-
Wash the cells with an assay buffer.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader. Measure the fluorescence of JC-1 aggregates (Excitation/Emission: ~535/595 nm) and monomers (Excitation/Emission: ~485/535 nm)[11].
-
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is an indicator of glycolysis.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Prior to the assay, replace the culture medium with unbuffered Seahorse XF medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
SHMT2 Signaling Pathways and Mechanism of Action
SHMT2 is integrated into several critical signaling pathways that are often dysregulated in cancer. Understanding these connections provides insights into the broader effects of SHMT2 inhibition.
Caption: SHMT2 signaling network in cancer.
SHMT2 has been shown to influence several key oncogenic signaling pathways:
-
PI3K/AKT/mTOR Pathway: SHMT2 can activate the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival[12].
-
JAK/STAT Pathway: In some cancers, SHMT2 expression is regulated by the IL-6/JAK2/STAT3 pathway, and SHMT2 can, in turn, promote STAT3 activation, creating a positive feedback loop that drives cancer progression[12][13].
-
MAPK Pathway: SHMT2 can promote the phosphorylation of ERK1/2 and p38, thereby activating the MAPK signaling pathway, which is involved in cell proliferation and survival[3].
-
VEGF Signaling: SHMT2 has been shown to regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis[3].
SHMT Inhibitor Discovery and Development Workflow
The process of discovering and developing SHMT inhibitors follows a structured pipeline from initial target identification to preclinical and clinical evaluation.
Caption: SHMT inhibitor discovery workflow.
Conclusion and Future Directions
SHMT2 has emerged as a promising therapeutic target in oncology due to its critical role in supporting the metabolic demands of cancer cells. The development of potent and specific inhibitors like SHIN2 has provided valuable tools for both basic research and as potential therapeutic agents. Future efforts in this field will likely focus on:
-
Improving inhibitor specificity: Developing inhibitors that can selectively target SHMT2 over SHMT1 to minimize potential off-target effects.
-
Combination therapies: Exploring the synergistic effects of SHMT2 inhibitors with other anticancer agents, such as methotrexate, to overcome drug resistance and enhance therapeutic efficacy[5].
-
Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to SHMT2-targeted therapies.
-
Clinical translation: Advancing the most promising SHMT2 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.
This guide provides a solid foundation for researchers and drug developers interested in the exciting and rapidly evolving field of SHMT2 inhibitor discovery. The detailed protocols and compiled data serve as a valuable resource to accelerate further research and development in this area.
References
- 1. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted role of serine hydroxymethyltransferase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.ryvu.com [wp.ryvu.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
(Rac)-SHIN2 chemical structure and properties
An In-Depth Technical Guide to (Rac)-SHIN2: Chemical Structure, Properties, and Biological Activity
Introduction
This compound is a synthetic small molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. As a racemic mixture, it contains equal amounts of the (+) and (-) enantiomers. SHMT plays a pivotal role in the biosynthesis of nucleotides and amino acids, making it an attractive target for anticancer drug development. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a dihydropyranopyrazole derivative. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-amino-4-(3-(hydroxymethyl)-5-(5-hydroxypent-1-yn-1-yl)phenyl)-4-isopropyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| CAS Number | 2204289-53-0 |
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 406.49 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
This compound exerts its biological effects by inhibiting serine hydroxymethyltransferase (SHMT), which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units for various biosynthetic pathways, including the synthesis of purines and thymidylate, which are essential for DNA replication and repair.
By inhibiting SHMT, this compound disrupts the one-carbon metabolic network, leading to a depletion of downstream metabolites necessary for cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.
Signaling Pathway
The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of inhibition by this compound.
Quantitative Biological Data
Most of the publicly available quantitative data on the biological activity of SHIN2 pertains to its enantiomerically pure form, (+)SHIN2. This enantiomer has been shown to be the more active of the two. The following table summarizes key findings, which are indicative of the potential of the racemic mixture.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | HCT116 (Colon Cancer) | IC50 of (+)SHIN2 | 300 nM | [1] |
| Cell Proliferation | Molt4 (T-ALL) | IC50 of (+)SHIN2 | 89 nM | [1] |
| Cell Cycle Analysis | Molt4 (T-ALL) | Effect of 2 µM (+)SHIN2 (24h) | S phase arrest | [1] |
| In vivo Efficacy | Mouse Primary T-ALL | Treatment with (+)SHIN2 | Increased survival | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available in the reviewed literature. However, standardized protocols for the key biological assays used to characterize its activity are provided below.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Conclusion
This compound is a promising inhibitor of SHMT with demonstrated anti-proliferative effects in cancer cell lines, primarily attributed to its (+) enantiomer. Its mechanism of action, through the disruption of one-carbon metabolism, highlights a critical vulnerability in cancer cells. Further investigation into the specific activities of the racemic mixture and its individual enantiomers, along with detailed pharmacokinetic and pharmacodynamic studies, will be crucial for its potential development as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other SHMT inhibitors.
References
(Rac)-SHIN2 as a Serine Hydroxymethyltransferase Inhibitor: A Technical Guide
Introduction
Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon (1C) metabolism, a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for maintaining cellular methylation and redox balance.[1][2][3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[1][3] This reaction serves as the primary source of one-carbon units for cellular proliferation.[1][3]
There are two main isoforms of SHMT in human cells: the cytosolic SHMT1 and the mitochondrial SHMT2.[1][4] The mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, making it a compelling target for anticancer drug development.[1][2][4] By inhibiting SHMT, the supply of one-carbon units is choked off, disrupting DNA synthesis and repair, and ultimately hindering the rapid proliferation of cancer cells.[3][5]
(Rac)-SHIN2 is a pyrazolopyran derivative identified as a potent inhibitor of SHMT.[6][7][8] This small molecule has demonstrated significant therapeutic potential, not only in oncology, particularly T-cell acute lymphoblastic leukemia (T-ALL), but also as an antibacterial agent.[1][6] This guide provides a detailed overview of this compound, its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant metabolic pathways.
Quantitative Data Presentation
The inhibitory effects of this compound and its active enantiomer, (+)-SHIN2, have been quantified in various cellular contexts. The data highlights its stereoselective activity and potency against cancer cell lines and bacteria.
| Compound | Target/Cell Line | Assay Type | Metric | Value | Reference |
| (+)-SHIN2 | HCT116 Colon Cancer Cells | Cell Proliferation | IC₅₀ | 300 nM | [1] |
| This compound | E. faecium (VSEfm) | Antibacterial Activity | EC₅₀ | 4.7 nM | [6] |
| This compound | E. faecium (VREfmvanA) | Antibacterial Activity | EC₅₀ | 9.8 nM | [6] |
| This compound | Hep2 Cells | Cytotoxicity | CC₅₀ | 7.5 µM | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting SHMT. This inhibition disrupts the folate-mediated one-carbon metabolism pathway. The primary mechanism involves blocking the conversion of serine to glycine, which simultaneously prevents the transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylene-THF.[1] This product is a critical precursor for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA replication.[2][3] In rapidly proliferating cells, such as cancer cells, this blockade leads to a depletion of the nucleotide pool, causing cell cycle arrest and inhibiting growth.[1][5]
The active enantiomer, (+)-SHIN2, is responsible for this inhibitory activity, while the (-) enantiomer is largely inactive.[1][9] The disruption of this pathway has been shown to be particularly effective in T-cell acute lymphoblastic leukemia (T-ALL) and demonstrates synergistic effects when combined with other antifolate drugs like methotrexate.[1]
Experimental Protocols
Cell Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of SHIN2 on cancer cell lines.
-
Cell Seeding: HCT116 or Molt4 cells are seeded into 96-well plates at a specified density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of (+)-SHIN2, (-)-SHIN2 (as a negative control), and a vehicle control (e.g., DMSO) is prepared. The cells are treated with these compounds for a specified period (e.g., 72 hours). For rescue experiments, 1 mM formate can be co-administered to bypass the SHMT-dependent one-carbon pathway.[1]
-
Viability Measurement: After incubation, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.
In Vivo Target Engagement Analysis via ¹³C-Serine Tracing
This protocol demonstrates that SHIN2 inhibits SHMT activity in a living organism by tracing the metabolic fate of a stable isotope-labeled substrate.[1]
-
Animal Model: A suitable animal model, such as a mouse bearing a patient-derived xenograft (PDX) of T-ALL, is used.
-
Drug Administration: Mice are administered a dose of (+)SHIN2 (e.g., 200 mg/kg) or a vehicle control via intraperitoneal (IP) injection.[1][9]
-
Isotope Infusion: Following drug administration, a continuous infusion of U-¹³C-serine is performed.
-
Sample Collection: Blood samples are collected at multiple time points during and after the infusion.
-
Metabolite Extraction and Analysis: Plasma is separated from the blood samples, and metabolites are extracted. The isotopic labeling patterns of serine and glycine are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Inhibition of SHMT by (+)SHIN2 will result in a decreased conversion of ¹³C-labeled serine to ¹³C-labeled glycine (specifically, the M+2 isotopologue of glycine). A reduction in the circulating glycine M+2 fraction in the SHIN2-treated group compared to the vehicle group confirms in vivo target engagement.[1]
Therapeutic Synergy with Methotrexate
A significant finding is the synergistic antileukemic effect of SHIN2 when combined with methotrexate, a standard-of-care chemotherapy for T-ALL.[1] Methotrexate targets dihydrofolate reductase (DHFR), an enzyme downstream of SHMT in the folate cycle. DHFR is responsible for regenerating tetrahydrofolate (THF), the substrate for SHMT.
By inhibiting two distinct nodes in the same critical pathway, the combination of SHIN2 and methotrexate creates a more profound and durable blockade of one-carbon metabolism. This dual-pronged attack is effective even in cancer cells that have developed resistance to methotrexate alone.[1] Studies have shown that methotrexate-resistant T-ALL cells exhibit enhanced sensitivity to SHIN2, and the combination therapy significantly increases survival in animal models compared to either drug used as a monotherapy.[1][9]
Conclusion
This compound is a potent, stereoselective inhibitor of serine hydroxymethyltransferase that effectively disrupts one-carbon metabolism. Its ability to block nucleotide synthesis makes it a promising therapeutic agent for diseases characterized by rapid cell proliferation, such as T-cell acute lymphoblastic leukemia. The demonstrated in vivo target engagement and, critically, its synergistic activity with established antifolates like methotrexate, highlight a viable strategy to enhance therapeutic efficacy and overcome drug resistance. Furthermore, its potent antibacterial activity against drug-resistant enterococci suggests a broader utility. Further research and clinical development are warranted to fully explore the therapeutic potential of SHIN2.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of inhibition of the human serine hydroxymethyltransferase SHMT2 by antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
The Role of (Rac)-SHIN2 in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SHIN2 is a racemic small molecule inhibitor targeting a critical node in one-carbon (1C) metabolism, a metabolic pathway fundamental to cellular proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell metabolism, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in this area.
Introduction to One-Carbon Metabolism and the Role of SHMT
One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units. These pathways are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for the regulation of epigenetic processes through methylation. Due to its central role in supporting rapid cell division, one-carbon metabolism is a well-established target for anticancer therapies.
A key enzyme in this network is Serine Hydroxymethyltransferase (SHMT) , which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units for the cell.[1][2]
This compound: A Dual Inhibitor of SHMT1 and SHMT2
This compound is a synthetic, racemic compound belonging to the pyrazolopyran class of molecules. It functions as a potent, dual inhibitor of both SHMT1 and SHMT2.[2] By inhibiting these enzymes, this compound effectively blocks the primary route for one-carbon unit generation from serine, leading to a depletion of downstream metabolites essential for nucleotide biosynthesis and cell proliferation. The active enantiomer, (+)SHIN2, has been shown to be responsible for the majority of the inhibitory activity.[2]
Mechanism of Action
This compound acts as a competitive inhibitor with respect to tetrahydrofolate, binding to the folate-binding site of both SHMT1 and SHMT2. This inhibition disrupts the flow of one-carbon units, leading to an accumulation of serine and a depletion of glycine and 5,10-CH2-THF. The reduction in 5,10-CH2-THF levels directly impacts the synthesis of purines and thymidylate, which are critical for DNA replication and repair. This ultimately leads to cell cycle arrest and inhibition of tumor growth.[2]
Below is a diagram illustrating the central role of SHMT in one-carbon metabolism and the point of intervention for this compound.
Quantitative Data
Biochemical Potency
Table 1: In Vitro Inhibition of Human SHMT Isoforms
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 2 (+) enantiomer | SHMT1 | 13 |
| Compound 2 (+) enantiomer | SHMT2 | 66 |
| SHIN1 ((+)-RZ-2994) | SHMT1 | 5 |
| SHIN1 ((+)-RZ-2994) | SHMT2 | 13 |
Data sourced from a study on human SHMT inhibitors, where SHIN1 is a closely related analog of SHIN2.
Cellular Activity
The inhibitory effect of (+)SHIN2 on cancer cell proliferation has been demonstrated in various cell lines.
Table 2: In Vitro Cell Proliferation Inhibition by (+)SHIN2
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HCT116 | Colon Carcinoma | 300 |
| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~500 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~500 |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~500 |
Data is for the active enantiomer, (+)SHIN2.[2]
In Vivo Efficacy
In a preclinical mouse model of T-cell Acute Lymphoblastic Leukemia (T-ALL), (+)SHIN2 demonstrated significant anti-leukemic activity.
Table 3: In Vivo Efficacy of (+)SHIN2 in a T-ALL Xenograft Model
| Treatment Group | Dosing Regimen | Median Survival (days) |
|---|---|---|
| Vehicle | - | 16 |
| (+)SHIN2 | 200 mg/kg, BID, IP | 27 |
BID: twice daily; IP: intraperitoneal.[2]
Synergy with Methotrexate
A key finding is the synergistic anti-cancer effect of (+)SHIN2 when combined with methotrexate, a dihydrofolate reductase (DHFR) inhibitor. This synergy is observed both in vitro and in vivo.
Table 4: Synergistic Effect of (+)SHIN2 and Methotrexate on Molt4 Cell Proliferation
| (+)SHIN2 Concentration (nM) | Methotrexate (20 nM) IC50 of (+)SHIN2 (nM) |
|---|---|
| 0 | ~500 |
| 20 | ~250 |
The addition of methotrexate significantly reduces the IC50 of (+)SHIN2.[2]
Experimental Protocols
Recombinant Human SHMT1 and SHMT2 Expression and Purification
This protocol describes the generation of recombinant SHMT proteins for use in biochemical assays.
Detailed Steps:
-
Cloning: The full-length cDNAs for human SHMT1 and SHMT2 are cloned into a suitable bacterial expression vector, often with an N-terminal or C-terminal purification tag (e.g., His6-tag).
-
Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to an optimal density (OD600 ~0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Purification: The soluble lysate is cleared by centrifugation and the recombinant SHMT protein is purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer and stored at -80°C.
In Vitro SHMT Enzyme Inhibition Assay
This spectrophotometric assay measures the activity of SHMT by coupling the production of 5,10-CH2-THF to a dehydrogenase reaction.
Reaction Principle:
-
SHMT catalyzes: Serine + THF → Glycine + 5,10-CH2-THF
-
Coupling enzyme (e.g., MTHFD) catalyzes: 5,10-CH2-THF + NAD(P)+ → 5,10-methenyl-THF + NAD(P)H + H+
The production of NAD(P)H is monitored by the increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), L-serine, THF, and the coupling enzyme.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate with purified SHMT1 or SHMT2 enzyme for a defined period.
-
Initiate Reaction: Start the reaction by adding the co-substrate (e.g., NAD(P)+).
-
Monitor Absorbance: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Target Engagement using 13C-Serine Isotope Tracing
This method is used to confirm that this compound inhibits SHMT activity in a living organism.
Detailed Steps:
-
Animal Dosing: Administer this compound or a vehicle control to tumor-bearing mice via an appropriate route (e.g., intraperitoneal injection).
-
Isotope Infusion: After a defined period, infuse a solution of uniformly labeled 13C-serine (U-13C-serine) into the mice, typically through a tail vein catheter.
-
Sample Collection: Collect blood samples at various time points during and after the infusion.
-
Metabolite Extraction: Separate plasma from the blood samples and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to quantify the different isotopologues of serine and glycine (e.g., M+3 serine, M+2 glycine).
-
Data Interpretation: A reduction in the ratio of M+2 glycine to M+3 serine in the SHIN2-treated group compared to the vehicle group indicates inhibition of SHMT activity in vivo.
T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.
Protocol:
-
Cell Culture: Culture human T-ALL cell lines (e.g., Molt4, Jurkat) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Inject T-ALL cells intravenously into the mice to establish a disseminated leukemia model.
-
Treatment: Once the leukemia is established (monitored, for example, by bioluminescence imaging if cells are luciferase-tagged), randomize the mice into treatment groups: vehicle, this compound alone, methotrexate alone, and the combination of this compound and methotrexate.
-
Monitoring: Monitor tumor burden regularly using appropriate methods (e.g., bioluminescence imaging, flow cytometry of peripheral blood for leukemic cells). Also, monitor animal health and body weight.
-
Endpoint: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed.
-
Synergy Analysis: Analyze the survival data using statistical methods such as Cox regression analysis to quantitatively determine if the combination therapy is synergistic.
Conclusion
This compound is a promising dual inhibitor of SHMT1 and SHMT2 with demonstrated preclinical efficacy, particularly in T-cell acute lymphoblastic leukemia. Its mechanism of action, centered on the disruption of one-carbon metabolism, provides a strong rationale for its development as an anticancer agent. The synergistic interaction with the established chemotherapeutic methotrexate further enhances its therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and advance this compound towards clinical applications.
References
Stereospecificity of SHIN2 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereospecificity of SHIN2 enantiomers, potent inhibitors of serine hydroxymethyltransferase (SHMT). SHIN2 acts as a dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT, enzymes crucial for one-carbon metabolism and essential for nucleotide biosynthesis in rapidly proliferating cells, particularly cancer cells.[1][2] The stereochemistry of SHIN2 is a critical determinant of its biological activity, with the molecule exhibiting a high degree of stereoselectivity. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing stereospecificity, and illustrates the key signaling pathways involved.
Quantitative Analysis of SHIN2 Enantiomer Activity
SHIN2 demonstrates significant stereospecificity, with the (+) enantiomer being the biologically active form and the (-) enantiomer being largely inactive.[3] This differential activity is critical for understanding its mechanism of action and for the development of SHMT-targeted therapies.
| Enantiomer | Target | Assay | IC50 | Cell Line | Reference |
| (+)SHIN2 | SHMT1/2 | Cell Proliferation | 318 nM | T-cell acute lymphoblastic leukemia (T-ALL) | [4] |
| (-)SHIN2 | SHMT1/2 | Cell Proliferation | Inactive | HCT116 | [3] |
| (+)SHIN1 | SHMT1/2 | Cell Proliferation | 870 nM | HCT116 | |
| (-)SHIN1 | SHMT1/2 | Cell Proliferation | > 30 µM | HCT116 |
*SHIN1 is a closely related predecessor to SHIN2, and its enantiomeric activity provides further evidence for the stereospecificity of this class of inhibitors.[1]
Experimental Protocols
The following sections detail representative experimental protocols for the separation of SHIN2 enantiomers and the assessment of their biological activity.
Chiral Separation of SHIN2 Enantiomers
The separation of SHIN2 enantiomers is essential to study their individual biological effects. While the specific method for SHIN2 is not publicly detailed, a common approach for chiral separation of small molecules is preparative chiral High-Performance Liquid Chromatography (HPLC).
Objective: To isolate the (+) and (-) enantiomers of SHIN2 from a racemic mixture.
Materials:
-
Racemic SHIN2
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)
-
HPLC system with a UV detector
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Rotary evaporator
Protocol:
-
Method Development: Develop an analytical method on a chiral HPLC column to achieve baseline separation of the two enantiomers. Screen different chiral stationary phases and mobile phase compositions to optimize resolution.
-
Preparative Chromatography: Scale up the optimized analytical method to a preparative scale. Dissolve the racemic SHIN2 in a suitable solvent and inject it onto the preparative chiral column.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column, monitored by the UV detector.
-
Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (ee) of each isolated enantiomer.
-
Solvent Removal: Concentrate the fractions containing the purified enantiomers using a rotary evaporator to remove the mobile phase.
-
Confirmation of Absolute Stereochemistry: The absolute configuration of the separated enantiomers would typically be determined by methods such as X-ray crystallography or by comparison to a stereochemically defined standard if available.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of the SHIN2 enantiomers on cancer cell lines.
Objective: To quantify the effect of (+)SHIN2 and (-)SHIN2 on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., T-ALL, HCT116)
-
Complete cell culture medium
-
(+)SHIN2 and (-)SHIN2 stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of (+)SHIN2 and (-)SHIN2. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each enantiomer.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the impact of SHIN2 enantiomers on key signaling pathways downstream of SHMT inhibition, such as the PI3K/AKT/mTOR and JAK-STAT pathways.
Objective: To determine the effect of (+)SHIN2 and (-)SHIN2 on the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR and JAK-STAT signaling pathways.
Materials:
-
Cancer cell line
-
(+)SHIN2 and (-)SHIN2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with (+)SHIN2, (-)SHIN2, or vehicle for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare the levels of target proteins between different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by SHIN2 and a typical experimental workflow for evaluating its enantiomers.
Figure 1: Simplified signaling pathways affected by SHIN2.
Figure 2: Experimental workflow for SHIN2 enantiomer evaluation.
References
Biological activity of (+)-SHIN2 versus (-)-SHIN2
An In-depth Technical Guide on the Biological Activity of (+)-SHIN2 versus (-)-SHIN2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the differential biological activities of the enantiomers of SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT). The document focuses on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound for research and development purposes.
Introduction to SHIN2 and its Target: SHMT
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, a fundamental network of pathways that provides one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1][2][3][4][5] Cancer cells, with their high proliferative rate, often exhibit an increased reliance on 1C metabolism, making its key enzymes attractive targets for anticancer therapies.[1][2][3][4][5] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, with SHMT2 being frequently upregulated in various cancers.[3][4][5]
SHIN2 is a small-molecule inhibitor designed to target both SHMT1 and SHMT2.[1][3] As a chiral molecule, SHIN2 exists in two enantiomeric forms: (+)-SHIN2 and (-)-SHIN2. Extensive research has demonstrated that the biological activity of SHIN2 is stereospecific, with one enantiomer being significantly more potent than the other.[1]
Quantitative Comparison of (+)-SHIN2 and (-)-SHIN2 Activity
The biological activity of the SHIN2 enantiomers has been primarily assessed through cell proliferation assays, measuring their ability to inhibit the growth of cancer cell lines. The data consistently show that (+)-SHIN2 is the biologically active enantiomer, while (-)-SHIN2 is largely inactive.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| (+)-SHIN2 | Cell Proliferation | HCT116 (Colon Cancer) | 300 nM | [1] |
| (-)-SHIN2 | Cell Proliferation | HCT116 (Colon Cancer) | Inactive | [1][2] |
| (+)-SHIN1 | Cell Proliferation | HCT116 (Colon Cancer) | 870 nM | [3] |
| (-)-SHIN1 | Cell Proliferation | HCT116 (Colon Cancer) | > 30 µM | [3] |
Note: SHIN1 is a related, earlier-generation SHMT inhibitor. The data for SHIN1 enantiomers further supports the stereospecificity of this class of inhibitors.
Signaling Pathway of SHMT Inhibition by (+)-SHIN2
(+)-SHIN2 exerts its biological effect by inhibiting SHMT, thereby disrupting the one-carbon metabolic pathway. This inhibition leads to a depletion of the downstream products necessary for nucleotide synthesis, ultimately causing cell cycle arrest and inhibiting cell proliferation.
Caption: Inhibition of SHMT1 and SHMT2 by (+)-SHIN2.
Experimental Protocols
Cell Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the SHIN2 enantiomers.
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 1,000-2,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of (+)-SHIN2 and (-)-SHIN2 is prepared. The medium in the wells is replaced with fresh medium containing the respective concentrations of the compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Target Engagement using U-13C-Serine Tracing
This method is employed to confirm that (+)-SHIN2 engages with its target (SHMT) in a living organism.
-
Animal Model: Mice bearing tumor xenografts (e.g., T-ALL) are used.
-
Compound Administration: A cohort of mice is treated with (+)-SHIN2 (e.g., 200 mg/kg, intraperitoneal injection), while a control group receives a vehicle.
-
Isotope Infusion: Following compound administration, a continuous intravenous infusion of U-13C-serine is initiated.
-
Sample Collection: Blood samples are collected at multiple time points during the infusion.
-
Metabolite Extraction and Analysis: Plasma is separated from the blood samples, and metabolites are extracted. The isotopic labeling of serine and glycine is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: Inhibition of SHMT by (+)-SHIN2 is indicated by a decrease in the conversion of M+3 serine to M+2 glycine.[1]
Caption: Workflow for in vivo target engagement of (+)-SHIN2.
Synergistic Activity with Methotrexate
(+)-SHIN2 has been shown to act synergistically with methotrexate, a dihydrofolate reductase (DHFR) inhibitor commonly used in chemotherapy.[1] This synergy arises from the fact that both drugs target sequential steps in the folate metabolism pathway.
Caption: Synergistic inhibition of folate metabolism by (+)-SHIN2 and Methotrexate.
Conclusion
The available data conclusively demonstrate that the biological activity of SHIN2 is enantiomer-specific. (+)-SHIN2 is a potent inhibitor of SHMT, leading to the disruption of one-carbon metabolism and the inhibition of cancer cell proliferation. In contrast, (-)-SHIN2 is inactive. This stereospecificity is a critical consideration for the development of SHIN2 as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of inhibitors.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Evaluation of Novel (Rac)-SHIN2 Analogs as SHMT2 Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serine Hydroxymethyltransferase 2 (SHMT2) has emerged as a critical enzymatic target in oncology. As a key enzyme in mitochondrial one-carbon (1C) metabolism, SHMT2 provides the necessary building blocks for nucleotide synthesis, supporting the rapid proliferation of cancer cells.[1][2] Inhibition of SHMT2 presents a promising therapeutic strategy. SHIN2, a potent pyrazolopyran-based inhibitor of SHMT2, has demonstrated significant anti-tumor activity both in vitro and in vivo, validating this approach.[3][4] This technical guide provides an in-depth overview of the core principles for designing, synthesizing, and evaluating novel (Rac)-SHIN2 analogs. While specific synthetic routes for proprietary compounds are not always publicly available, this document outlines generalized experimental protocols, key signaling pathways, and data presentation frameworks essential for advancing research in this domain.
The SHMT2 Target and its Signaling Pathway
SHMT2 catalyzes the reversible conversion of serine to glycine in the mitochondria, which is a principal source of one-carbon units for cellular biosynthesis.[3] These 1C units, in the form of 5,10-methylene-tetrahydrofolate, are crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[1][2] Cancer cells frequently exhibit elevated 1C metabolism to sustain their high proliferation rates, making SHMT2 a compelling target for anticancer therapies.[1]
Inhibition of SHMT2 by analogs like SHIN2 disrupts this metabolic pathway, leading to a reduction in nucleotide precursors and subsequent DNA damage.[5] This metabolic stress can trigger downstream effects, including the inhibition of the PI3K/AKT/mTOR and JAK-STAT signaling pathways, which are crucial for cancer cell growth, proliferation, and survival.[1][2] In certain cancers like Burkitt lymphoma, SHMT2 inhibition has been shown to induce the autophagic degradation of the oncogenic transcription factor TCF3, leading to a collapse of cell survival signaling.[6]
Synthesis of Novel this compound Analogs: A Generalized Workflow
The development of novel SHIN2 analogs involves a systematic process of chemical synthesis, purification, and characterization, followed by biological evaluation. The core structure of SHIN2 is a pyrazolopyran scaffold.[3][7] A general workflow for producing a library of analogs would involve modifying substituents on this core to explore the structure-activity relationship (SAR).
Experimental Protocols
General Protocol for Pyrazolopyran Synthesis
While the exact synthesis of SHIN2 is not detailed in the provided literature, a plausible and common method for creating pyrazolopyran scaffolds is through a multi-component reaction. This approach offers efficiency and diversity.
Reaction: One-pot synthesis of a pyrazolopyran core via a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile.
Methodology:
-
To a solution of ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Reflux the mixture for 2-3 hours to form the pyrazolone intermediate.
-
After cooling to room temperature, add a selected aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).
-
Add a basic catalyst, such as piperidine (0.1 eq), to the mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid precipitate is filtered, washed with cold ethanol, and dried under a vacuum.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrazolopyran analog.
-
Structure is confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for In Vitro SHMT2 Inhibition Assay
This protocol measures the ability of a compound to inhibit the enzymatic activity of recombinant human SHMT2.
Methodology:
-
Recombinant human SHMT2 enzyme is pre-incubated with varying concentrations of the test analog (e.g., from 1 nM to 100 µM) in an assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding the substrates, L-serine and tetrahydrofolate (THF).
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The reaction is stopped, and the amount of glycine produced is quantified. This can be done using a colorimetric or fluorometric glycine detection kit, or by LC-MS analysis.
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) value is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of SHIN2 analogs on the viability of cancer cell lines.
Methodology:
-
Cancer cells (e.g., HCT116, MOLT-4) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the SHIN2 analog (e.g., from 1 nM to 100 µM) or a DMSO vehicle control.
-
Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
The plate is incubated for 10 minutes to stabilize the signal, and luminescence is read using a plate reader.
-
The GI₅₀ (concentration for 50% growth inhibition) is calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.
Quantitative Data and Structure-Activity Relationship (SAR)
The development of potent SHIN2 analogs relies on understanding the relationship between chemical structure and biological activity. By synthesizing a library of compounds with varied functional groups at different positions (R1, R2, R3, etc.), a quantitative SAR can be established.
Table 1: Biological Activity of SHMT Inhibitors
This table summarizes the reported activity of SHIN2 and other related SHMT inhibitors against various cancer cell lines. Data for novel analogs would be added to a similar table to facilitate comparison.
| Compound | Target(s) | Cell Line | Assay Type | Measured Activity | Reference |
| (+)SHIN2 | SHMT1/SHMT2 | HCT116 | Growth Assay | GI₅₀ ≈ 2 µM | [8] |
| (+)SHIN2 | SHMT1/SHMT2 | MOLT-4 (T-ALL) | Growth Assay | Synergizes with Methotrexate | [8][9] |
| SHIN1 | SHMT1/SHMT2 | Various | Growth Assay | Precursor to SHIN2 | [3][5] |
| AGF347 | SHMT1/SHMT2, GART | Lung, CRC, Pancreatic Cancer | Anti-tumor Activity | Potent inhibitor | [5] |
| Compound A | SHMT2 | N/A | Enzyme Assay | IC₅₀ = 14.52 µM | [7] |
| Compound B | SHMT2 | N/A | Enzyme Assay | IC₅₀ = 12.74 µM | [7] |
Note: "Compound A" and "Compound B" refer to AM-807/42004511 and AM-807/40675298, respectively, identified via virtual screening.[7]
Table 2: In Vivo Efficacy Data
| Compound | Animal Model | Dosing | Outcome | Reference |
| (+)SHIN2 | NOTCH1-driven T-ALL Xenograft | 200 mg/kg BID, 11 days | Increased survival, comparable to Methotrexate | [3] |
| (+)SHIN2 | Patient-Derived T-ALL Xenograft (MTX-resistant) | Not specified | Demonstrated efficacy | [3] |
Conclusion and Future Directions
The inhibition of SHMT2 is a validated and promising strategy for cancer therapy. SHIN2 serves as an excellent lead compound for the development of new therapeutics. Future research should focus on the rational design and synthesis of novel this compound analogs to improve potency, selectivity (SHMT2 vs. SHMT1), and pharmacokinetic properties. The workflows and protocols outlined in this guide provide a foundational framework for researchers to systematically explore the chemical space around the pyrazolopyran scaffold, with the ultimate goal of identifying a clinical candidate with superior efficacy and safety profiles. A thorough investigation of the structure-activity relationship will be paramount in achieving this goal.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
(Rac)-SHIN2 Target Validation in Cancer Cells: A Technical Guide
This technical guide provides an in-depth overview of the target validation for (Rac)-SHIN2 in cancer cells, designed for researchers, scientists, and drug development professionals. It consolidates key findings on its mechanism of action, summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
This compound is a second-generation pyrazolopyran compound that functions as a potent inhibitor of serine hydroxymethyltransferase (SHMT), targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. SHMT enzymes are critical nodes in one-carbon (1C) metabolism, a metabolic network essential for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance.[1][2] Cancer cells often exhibit a heightened dependency on 1C metabolism to fuel their rapid proliferation, making its components attractive therapeutic targets.[3][4]
SHMT2, in particular, is frequently overexpressed in a wide array of human cancers and its elevated expression often correlates with poor prognosis.[5][6] This enzyme catalyzes the conversion of serine to glycine, a reaction that provides the primary source of 1C units for the cell.[4][7] By inhibiting SHMT1 and SHMT2, SHIN2 disrupts the supply of these crucial metabolic building blocks, leading to cell cycle arrest and a reduction in tumor growth.[1][4]
Data Presentation
In Vivo Efficacy of SHIN2 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Models
| Model Type | Treatment | Dosage | Duration | Outcome | Reference |
| NOTCH1-induced T-ALL xenografts (Mouse) | SHIN2 | 200 mg/kg BID | 11 days | Potent inhibition of tumor growth, comparable to methotrexate (MTX) | [1] |
| MTX-resistant patient-derived xenograft (PDX) T-ALL model | SHIN2 | Not Specified | Not Specified | Demonstrated efficacy | [1] |
| PDX T-ALL model | SHIN2 + MTX | Not Specified | Not Specified | Synergistic response, superior to either agent alone | [1][2] |
Cellular Effects of SHMT Inhibition by SHIN2
| Cell Line | Treatment | Concentration | Time | Effect | Reference |
| HCT116 (Colon Cancer) | (+)SHIN2 (active enantiomer) | 2 µM | 24 h | Decreased levels of purine biosynthetic pathway intermediates | [8] |
| Molt4 (Human T-ALL) | SHIN2 + Low-dose MTX | Not Specified | Not Specified | Sensitization of cells to SHIN2 | [2][7] |
| MTX-resistant Molt4 cells | SHIN2 | Not Specified | Not Specified | Enhanced sensitivity to SHIN2 | [2][7] |
Experimental Protocols
In Vivo Target Engagement using ¹³C-Serine Tracing
This protocol is designed to confirm that SHIN2 engages its target (SHMT) in a living organism.
Objective: To trace the metabolic fate of stable isotope-labeled serine to assess the in vivo inhibition of SHMT by SHIN2.
Methodology:
-
Animal Model: Utilize a relevant cancer xenograft mouse model, such as T-ALL.
-
Drug Administration: Administer (+)SHIN2 (the active enantiomer) to the mice via intraperitoneal (IP) injection at a specified dose (e.g., 200 mg/kg). A vehicle control group should be run in parallel.[8]
-
Isotope Infusion: Following drug administration, infuse the mice with U-¹³C-serine. This introduces serine with all carbons labeled as ¹³C into the metabolic system.[8]
-
Sample Collection: Collect blood samples at multiple time points post-infusion to track the labeled metabolites over time.[8]
-
Metabolite Extraction and Analysis: Extract metabolites from plasma and tumor tissue. Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the isotopic labeling patterns in serine and its downstream product, glycine.
-
Data Interpretation: In vehicle-treated animals, the ¹³C label from serine is expected to be incorporated into glycine, a direct product of the SHMT-catalyzed reaction. In SHIN2-treated animals, effective target engagement will result in a significant reduction in the transfer of ¹³C from serine to glycine, demonstrating in vivo inhibition of SHMT.[8]
CRISPR-Cas9 Mediated Knockdown for Target Validation
This protocol validates SHMT2 as a critical gene for cancer cell survival, corroborating the pharmacological data from SHIN2.
Objective: To assess the effect of genetic depletion of SHMT2 on cancer cell proliferation and tumor growth.
Methodology:
-
Cell Line Selection: Choose a cancer cell line with demonstrated dependency on one-carbon metabolism (e.g., Burkitt lymphoma cell lines like BL60, Ramos, Raji).[9]
-
Guide RNA Design: Design and clone small guide RNAs (sgRNAs) targeting a specific exon of the SHMT2 gene into a CRISPR-Cas9 delivery vector. A non-targeting sgRNA should be used as a negative control.
-
Transduction and Selection: Transduce the selected cancer cell lines with the lentiviral vectors containing the Cas9 and sgRNA constructs. Select for successfully transduced cells using an appropriate marker (e.g., puromycin).
-
Knockdown Confirmation: Verify the reduction of SHMT2 protein expression via Western Blot analysis.
-
In Vitro Proliferation Assay: Plate the SHMT2-knockdown and control cells at equal densities. Monitor cell proliferation over several days using a cell counting method (e.g., trypan blue exclusion) or a viability assay (e.g., CellTiter-Glo). A significant reduction in the growth rate of knockdown cells compared to controls indicates a dependency on SHMT2.
-
In Vivo Tumorigenesis Assay: Subcutaneously inject the SHMT2-knockdown and control cells into immunocompromised mice (e.g., NSG mice). Monitor tumor formation and measure tumor volume regularly. A significant impairment in tumor growth in the SHMT2-knockdown group validates the target in vivo.[9]
Mandatory Visualizations
References
- 1. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-SHIN2 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SHIN2 is a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism.[1][2] SHMT exists in two isoforms, cytosolic SHMT1 and mitochondrial SHMT2, both of which are targeted by SHIN2.[3][4] This enzyme catalyzes the reversible conversion of serine to glycine, a reaction that provides one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules crucial for cell proliferation.[1][2][4] Due to the high metabolic demands of cancer cells, SHMT is often upregulated in various malignancies, making it a promising target for anticancer therapies.[1][2][4][5] SHIN2 serves as a valuable research tool for investigating the role of one-carbon metabolism in cancer biology and for evaluating the therapeutic potential of SHMT inhibition.
Mechanism of Action
SHIN2 exerts its biological effects by binding to the active site of both SHMT1 and SHMT2, preventing the conversion of serine to glycine.[2] This inhibition disrupts the one-carbon metabolic pathway, leading to a depletion of 5,10-methylenetetrahydrofolate, a crucial one-carbon donor for nucleotide synthesis.[2] The resulting nucleotide starvation arrests DNA replication, leading to cell cycle arrest, primarily in the S phase, and ultimately inducing apoptosis in rapidly proliferating cancer cells.[2][4] The disruption of this central metabolic pathway highlights the dependence of cancer cells on serine metabolism for survival and growth.
Caption: Mechanism of this compound Action.
Application Notes
This compound is a versatile tool for a range of in vitro cell-based assays designed to probe the consequences of one-carbon metabolism inhibition.
Common Applications:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of SHMT inhibition on cancer cell lines.
-
Apoptosis Assays: To quantify the induction of programmed cell death following treatment with SHIN2.
-
Cell Cycle Analysis: To investigate the impact of SHIN2 on cell cycle progression.
-
Metabolomic Studies: To analyze the metabolic perturbations caused by SHMT inhibition, particularly the levels of serine, glycine, and downstream metabolites.[3]
-
Synergy Studies: To evaluate the combined effect of SHIN2 with other anticancer agents, such as methotrexate.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing SHIN2 in various cancer cell lines.
Table 1: Effect of SHIN2 on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Assay | Treatment | Result | Reference |
| BCPAP | Thyroid Cancer | Cell Viability | SHIN2 | Reduced cell viability | [1] |
| 8505C | Thyroid Cancer | Cell Viability | SHIN2 | Reduced cell viability | [1] |
| FRO | Thyroid Cancer | Cell Viability | SHIN2 | Reduced cell viability | [1] |
| 8505C | Thyroid Cancer | Apoptosis | 20 µM SHIN2 for 24h | Increased apoptosis | [1] |
| FRO | Thyroid Cancer | Apoptosis | 20 µM SHIN2 for 24h | Increased apoptosis | [1] |
| Molt4 | T-cell AcuteLymphoblasticLeukemia (T-ALL) | Cell Growth | SHIN2 | Inhibited cell growth | [3] |
| HCT116 | Colorectal Carcinoma | Cell Growth | SHIN2 | Inhibited cell growth | [6] |
Table 2: Effect of SHIN2 on Cell Cycle and Metabolism
| Cell Line | Cancer Type | Assay | Treatment | Result | Reference |
| Molt4 | T-ALL | Cell Cycle Analysis | SHIN2 for 48h | S-phase arrest | [3][4] |
| 8505C | Thyroid Cancer | Mitochondrial Respiration (OCR) | 20 µM SHIN2 for 24h | Reduced OCR | [1] |
| FRO | Thyroid Cancer | Mitochondrial Respiration (OCR) | 20 µM SHIN2 for 24h | Reduced OCR | [1] |
| HCT116 | Colorectal Carcinoma | Metabolite Levels | 2 µM SHIN2 for 24h | Altered levels of purinebiosynthetic intermediates | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol describes the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
SHIN2 Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the SHIN2 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: General In Vitro Assay Workflow.
Signaling Pathways Influenced by SHMT Inhibition
Inhibition of SHMT2 by SHIN2 has been shown to impact several key signaling pathways that are crucial for cancer cell growth and survival.
-
PI3K/AKT/mTOR Pathway: SHMT2 can enhance PI3K/AKT signaling, and its inhibition may lead to the downregulation of this pro-survival pathway.[4]
-
JAK-STAT Pathway: In some cancers, SHMT2 has been shown to regulate the JAK-STAT signaling pathway, which is involved in proliferation, migration, and apoptosis.[4]
-
MAPK and VEGF Signaling Pathways: In breast cancer, SHMT2 promotes tumor growth through the MAPK and VEGF signaling pathways.[5] Inhibition of SHMT2 can lead to decreased expression of proteins involved in these pathways, such as p-ERK and VEGF.[5]
Caption: SHIN2's Impact on Signaling Pathways.
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of one-carbon metabolism and its role in cancer. By potently inhibiting SHMT1 and SHMT2, SHIN2 allows for the detailed study of metabolic vulnerabilities in cancer cells and the exploration of novel therapeutic strategies targeting this crucial pathway. The provided protocols and data serve as a guide for researchers to effectively utilize SHIN2 in their cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Treatment of Molt-4 T-ALL Cell Line with (Rac)-SHIN2
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy. The Molt-4 cell line, derived from a 19-year-old male with T-ALL in relapse, is a widely used model for studying the pathogenesis of this disease and for the preclinical evaluation of novel therapeutic agents. One such agent is (Rac)-SHIN2, a small molecule inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[1][2] This document provides detailed application notes and protocols for the treatment of the Molt-4 T-ALL cell line with this compound, summarizing key findings and providing methodologies for relevant experiments.
Molt-4 Cell Line: Background and Culture Conditions
The Molt-4 cell line is a T lymphoblastoid cell line established from the peripheral blood of a patient with acute lymphoblastic leukemia.[3][4][5] These cells grow in suspension and are characterized by a hypertetraploid karyotype.[4]
Table 1: Molt-4 Cell Line Characteristics
| Characteristic | Description |
| Cell Type | T lymphoblast |
| Disease | Acute Lymphoblastic Leukemia (ALL) |
| Origin | Peripheral blood |
| Growth Properties | Suspension[4] |
| Morphology | Lymphoblast-like, round cells in clusters |
| Doubling Time | Approximately 40 hours[6] |
| Culture Medium | RPMI-1640 + 10% Fetal Bovine Serum (FBS)[3][4] |
| Subculture | Maintain cell density between 0.5 x 10^6 and 1.3 x 10^6 cells/mL.[6] |
This compound: Mechanism of Action and Effects on Molt-4 Cells
This compound is a racemic mixture, with the active enantiomer being (+)-SHIN2. It is a potent inhibitor of serine hydroxymethyltransferase (SHMT), particularly the mitochondrial isoform SHMT2.[1][2] SHMT2 plays a crucial role in one-carbon metabolism by catalyzing the conversion of serine to glycine, a reaction that provides one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[2] By inhibiting SHMT2, SHIN2 disrupts the supply of these building blocks, thereby impeding DNA replication and cell proliferation.[7][8]
Quantitative Data on the Effects of (+)-SHIN2 on Molt-4 Cells
The following tables summarize the available quantitative data on the effects of the active enantiomer, (+)-SHIN2, on the Molt-4 cell line.
Table 2: Cell Viability (IC50)
| Compound | Cell Line | IC50 | Assay Conditions |
| (+)-SHIN2 | Molt-4 | ~89 nM[1] | 48-hour incubation |
Table 3: Cell Cycle Analysis
| Treatment | Cell Line | Incubation Time | Effect |
| (+)-SHIN2 (2 µM) | Molt-4 | 48 hours | S phase arrest[1][9] |
Note: While the antiproliferative effect of (+)-SHIN2 on Molt-4 cells is reported to be mainly cytostatic with little induction of cytotoxicity, specific quantitative data on the percentage of apoptotic cells were not available in the reviewed literature.[7] Similarly, specific Western blot data quantifying changes in protein expression in Molt-4 cells following this compound treatment were not found. The protocols provided below will enable researchers to generate this data.
Signaling Pathway
The inhibitory action of SHIN2 on SHMT2 initiates a cascade of events that ultimately leads to cell cycle arrest. The diagram below illustrates the proposed signaling pathway.
Caption: Mechanism of action of this compound in Molt-4 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on the Molt-4 cell line.
Molt-4 Cell Culture
This protocol describes the routine culture and maintenance of the Molt-4 cell line.
Caption: Molt-4 cell culture workflow.
Materials:
-
Molt-4 cells (e.g., ATCC® CRL-1582™)
-
RPMI-1640 medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (optional)
-
Trypan Blue solution
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS.
-
Thaw a vial of frozen Molt-4 cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability daily using a hemocytometer and Trypan Blue exclusion.
-
Maintain the culture by adding fresh medium to keep the cell density between 0.5 x 10^6 and 1.3 x 10^6 cells/mL.[6]
-
For subculturing, centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a density of approximately 0.5 x 10^6 cells/mL.[6]
Cell Viability Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on Molt-4 cells.
Materials:
-
Molt-4 cells in exponential growth phase
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Protocol:
-
Seed Molt-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in Molt-4 cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10][11][12][13]
Caption: Apoptosis assay workflow.
Materials:
-
Molt-4 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed Molt-4 cells and treat with the desired concentrations of this compound and controls (vehicle and positive control for apoptosis) for the desired time period (e.g., 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated Molt-4 cells using PI staining and flow cytometry.[14][15][16][17]
Materials:
-
Molt-4 cells
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat Molt-4 cells with this compound and controls for the desired duration (e.g., 48 hours).
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the DNA content.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for the analysis of protein expression in Molt-4 cells treated with this compound.[18][19][20][21][22]
Materials:
-
Molt-4 cells
-
This compound
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SHMT2, c-Myc, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat Molt-4 cells with this compound and controls.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
These application notes and protocols provide a comprehensive guide for investigating the effects of this compound on the Molt-4 T-ALL cell line. The provided data and methodologies will aid researchers in further exploring the therapeutic potential of SHMT inhibitors in T-ALL and related cancers. The detailed protocols for key cellular and molecular assays will enable the generation of robust and reproducible data to advance our understanding of the mechanism of action of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcrj.org.br [bcrj.org.br]
- 4. MOLT-4. Culture Collections [culturecollections.org.uk]
- 5. MOLT-4 Cells [cytion.com]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. kumc.edu [kumc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. origene.com [origene.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in SHIN2 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are invaluable for studying tumor biology and evaluating novel therapeutic agents in a system that closely mirrors the heterogeneity and complexity of human cancers. SHIN2 is a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. The mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers to meet the metabolic demands of rapid proliferation.[1][2] This document provides detailed application notes and protocols for utilizing PDX models in the investigation of SHIN2's anti-cancer efficacy and mechanism of action.
Application Notes
Rationale for Using PDX Models for SHIN2 Studies
SHIN2 targets a fundamental metabolic pathway essential for cancer cell proliferation, making it a promising therapeutic candidate across various cancer types. PDX models offer a superior platform compared to traditional cell line-derived xenografts for evaluating SHIN2 for the following reasons:
-
Preservation of Tumor Heterogeneity: PDX models maintain the cellular and genetic diversity of the original patient tumor, providing a more accurate representation of the complex tumor microenvironment.
-
Predictive Power: Efficacy studies in PDX models have shown a higher correlation with clinical outcomes in patients.
-
Biomarker Discovery: PDX platforms are ideal for identifying and validating predictive biomarkers of response to SHIN2, by correlating drug efficacy with the genomic and metabolic profiles of the tumors.
-
Combination Therapy Evaluation: The synergistic effects of SHIN2 with standard-of-care chemotherapies, such as methotrexate, can be effectively evaluated in PDX models.[1][2]
Relevant Cancer Types for SHIN2 Studies in PDX Models
Based on the known upregulation of SHMT2 and the preclinical efficacy of its inhibitors, the following cancer types are particularly relevant for SHIN2 studies using PDX models:
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): SHIN2 has demonstrated significant efficacy, both as a single agent and in combination with methotrexate, in T-ALL PDX models.[1][2][3]
-
Burkitt Lymphoma: Inhibition of SHMT2 has shown anti-lymphoma effects in vivo.[4][5]
-
Hepatocellular Carcinoma (HCC): Downregulation of SHMT2 suppresses tumorigenesis in HCC models.
-
Breast Cancer: SHMT2 promotes tumor growth in breast cancer models through various signaling pathways.[6]
-
Prostate Cancer: SHMT2 expression is linked to prostate cancer progression and metabolic shifts.[7][8]
Data Presentation
Table 1: In Vivo Efficacy of SHIN2 in a T-cell Acute Lymphoblastic Leukemia (T-ALL) PDX Model
| Treatment Group | Dosage & Schedule | Mean Change in Tumor Burden (Day 7) | Median Survival (Days) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Increase | 20 | - |
| SHIN2 | 200 mg/kg, IP, daily | Decrease | 25 | p < 0.01 |
| Methotrexate (MTX) | 10 mg/kg, IP, weekly | Decrease | 28 | p < 0.01 |
| SHIN2 + MTX | 200 mg/kg SHIN2, daily + 10 mg/kg MTX, weekly | Significant Decrease | 35 | p < 0.001 |
Data synthesized from publicly available research on SHIN2 in T-ALL PDX models.[1][3][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: SHIN2-mediated inhibition of SHMT2 in the mitochondria.
Caption: General workflow for SHIN2 studies in PDX models.
Caption: SHMT2 interaction with key oncogenic signaling pathways.
Experimental Protocols
Establishment and Maintenance of PDX Models
This protocol outlines the general steps for establishing and maintaining PDX models. Specific requirements may vary depending on the tumor type.
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with antibiotics).
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).
-
Surgical instruments (scalpels, forceps, scissors).
-
Matrigel (optional, can enhance initial engraftment).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
-
Sterile PBS.
Procedure:
-
Tumor Processing:
-
Under sterile conditions, wash the patient tumor tissue with cold PBS.
-
Remove any non-tumorous or necrotic tissue.
-
Mince the tumor into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed for histology, or snap-frozen for molecular analysis.
-
The remaining tumor tissue can be passaged into new mice as described above.
-
In Vivo Efficacy Study of SHIN2 in a T-ALL PDX Model
This protocol provides a specific example for evaluating the efficacy of SHIN2 in a T-ALL PDX model.
Materials:
-
Established T-ALL PDX-bearing mice.
-
SHIN2 (formulated for in vivo administration).
-
Methotrexate (optional, for combination studies).
-
Vehicle control solution.
-
Sterile syringes and needles for injection.
-
Calipers for tumor measurement.
-
Bioluminescence imaging system (if using luciferase-tagged cells).
Procedure:
-
Animal Grouping:
-
Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
-
Drug Administration:
-
Administer the treatments according to the specified doses and schedules.
-
-
Tumor Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Alternatively, for leukemia models, monitor tumor burden using bioluminescence imaging.[1]
-
Monitor animal body weight and overall health status.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the endpoint volume.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Analyze the data by comparing tumor growth inhibition and survival rates between the treatment and control groups.
-
Tumor tissue can be collected for pharmacodynamic and biomarker analysis (see protocols below).
-
Immunohistochemistry (IHC) for Biomarker Analysis in PDX Tumors
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections.
-
Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis, or antibodies against pathway-specific markers).
-
Secondary antibody detection system (e.g., HRP-conjugated).
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the stained sections and perform semi-quantitative or quantitative analysis of protein expression.
-
Western Blotting for Protein Expression in PDX Tumor Lysates
Materials:
-
Snap-frozen PDX tumor tissue.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Homogenizer.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Metabolomic Analysis of PDX Tumors
Materials:
-
Snap-frozen PDX tumor tissue.
-
Extraction solvent (e.g., 80% methanol).
-
Homogenizer or bead beater.
-
Centrifuge.
-
LC-MS/MS or GC-MS system.
Procedure:
-
Metabolite Extraction:
-
Homogenize the frozen tumor tissue in a pre-chilled extraction solvent.
-
Centrifuge to pellet precipitates.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using LC-MS/MS or GC-MS.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered by SHIN2 treatment.
-
Conduct pathway analysis to understand the metabolic impact of SHMT2 inhibition.
-
Conclusion
The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of SHIN2. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute meaningful studies to investigate the therapeutic potential of targeting one-carbon metabolism with SHIN2 in a variety of cancer types. The ability to study drug efficacy, mechanisms of action, and biomarkers in a system that mirrors human disease will be critical in advancing SHIN2 towards clinical application.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shmt2: A Stat3 Signaling New Player in Prostate Cancer Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shmt2: A Stat3 Signaling New Player in Prostate Cancer Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of (Rac)-SHIN2 in T-ALL Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with high relapse rates, necessitating the development of novel therapeutic strategies.[1][2] One promising target is the one-carbon (1C) metabolic pathway, which is crucial for nucleotide biosynthesis and cancer cell proliferation.[3][4] The mitochondrial enzyme serine hydroxymethyltransferase (SHMT) is a key player in this pathway, and its inhibition presents a viable therapeutic approach.[5][6] (Rac)-SHIN2 is a potent inhibitor of SHMT and has demonstrated significant anti-leukemic effects in preclinical models of T-ALL.[4][5] These application notes provide a comprehensive overview of the in vivo efficacy of this compound in T-ALL xenograft models, including detailed experimental protocols and data.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies of this compound in T-ALL xenografts.
| Xenograft Model | Treatment Group | Dose & Schedule | Key Findings | Reference |
| NOTCH1-induced mouse T-ALL allograft | (+)SHIN2 | 200 mg/kg, BID | Increased survival | [5] |
| Mouse primary T-ALL | (+)SHIN2 + Methotrexate | (+)SHIN2: 200 mg/kg (IP); Methotrexate: 10 mg/kg (IP) | Synergistic increase in survival | [4][7] |
| Human patient-derived xenograft (PDX) | (+)SHIN2 + Methotrexate | Not specified | Synergistic increase in survival | [4] |
Signaling Pathway and Mechanism of Action
T-ALL is often characterized by activating mutations in the NOTCH1 signaling pathway, which drives cell proliferation and survival.[8] The cancerous cells are highly dependent on metabolic pathways, such as the one-carbon metabolism, to sustain their rapid growth.
The enzyme Serine Hydroxymethyltransferase (SHMT), particularly the mitochondrial isoform SHMT2, is a critical component of one-carbon metabolism.[3][9] It catalyzes the conversion of serine to glycine, a reaction that also generates a one-carbon unit carried by tetrahydrofolate (THF).[4][6] These one-carbon units are essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9]
This compound acts as a competitive inhibitor of SHMT1 and SHMT2.[6] By blocking the function of SHMT, SHIN2 depletes the intracellular pool of one-carbon units, leading to an arrest of nucleotide biosynthesis.[3] This, in turn, inhibits DNA replication and induces cell cycle arrest, primarily in the S phase, ultimately leading to the suppression of T-ALL tumor progression.[9]
Furthermore, SHIN2 has shown synergistic effects when combined with methotrexate, a standard chemotherapeutic agent used in T-ALL treatment.[4][6] Methotrexate inhibits dihydrofolate reductase (DHFR), another key enzyme in the folate cycle.[4] The proposed mechanism for this synergy is that by inhibiting DHFR, methotrexate reduces the overall pool of THF, making the cells more sensitive to the inhibition of SHMT by SHIN2.[6] This dual targeting of the one-carbon metabolic pathway has proven to be a highly effective strategy in preclinical T-ALL models.[4]
Caption: T-ALL Signaling and this compound Mechanism of Action.
Experimental Protocols
T-ALL Xenograft Model Establishment
This protocol outlines the establishment of patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) of human T-ALL in immunodeficient mice.[1][10][11]
Materials:
-
NOD/SCID/IL-2 receptor gamma-/- (NSG) mice (6-8 weeks old)[10]
-
Primary T-ALL patient samples or human T-ALL cell lines (e.g., MOLT-4, CCRF-CEM)[5][12]
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque
-
Syringes and needles (27-30G)
-
Flow cytometer
-
Antibodies for human and mouse CD45
Procedure:
-
Cell Preparation:
-
For PDX: Isolate mononuclear cells from patient bone marrow or peripheral blood samples by Ficoll-Paque density gradient centrifugation.
-
For CDX: Culture human T-ALL cell lines under standard conditions. Harvest and wash the cells with PBS.
-
-
Cell Viability and Count: Determine cell viability using trypan blue exclusion and count the cells using a hemocytometer. Resuspend the cells in sterile PBS at the desired concentration (e.g., 2-5 x 10^6 cells/100 µL).[10]
-
Xenograft Implantation:
-
Anesthetize the NSG mice.
-
Inject the cell suspension intravenously (i.v.) via the tail vein.[10]
-
-
Engraftment Monitoring:
-
Starting 2-3 weeks post-injection, monitor for engraftment by performing weekly tail vein bleeds.
-
Use flow cytometry to determine the percentage of human CD45+ cells in the peripheral blood.[10]
-
Engraftment is considered successful when the percentage of human CD45+ cells reaches a predetermined level (e.g., >1%).[10]
-
In Vivo Efficacy Study of this compound
This protocol describes the treatment of established T-ALL xenografts with this compound, alone or in combination with methotrexate.
Materials:
-
Established T-ALL xenograft mice
-
This compound
-
Methotrexate
-
Vehicle control (e.g., PBS, DMSO/saline solution)
-
Dosing syringes and needles
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
Calipers for tumor measurement (for subcutaneous models)
Procedure:
-
Randomization: Once tumors are established (e.g., palpable for subcutaneous models or a certain percentage of hCD45+ cells in peripheral blood for disseminated models), randomize the mice into treatment groups (e.g., Vehicle, this compound, Methotrexate, this compound + Methotrexate).
-
Drug Preparation and Administration:
-
Prepare this compound and methotrexate solutions at the desired concentrations. A common dose for (+)SHIN2 is 200 mg/kg administered intraperitoneally (IP) twice daily (BID).[5][7] Methotrexate is often administered at 10 mg/kg via IP injection.[7]
-
Administer the drugs and vehicle control according to the predetermined schedule.
-
-
Efficacy Assessment:
-
Survival: Monitor the mice daily for signs of toxicity and record the date of morbidity or mortality. Plot Kaplan-Meier survival curves.[7]
-
Tumor Burden:
-
For disseminated models, perform regular peripheral blood analysis by flow cytometry to quantify the percentage of human leukemic cells.[10]
-
If using luciferase-tagged cell lines, perform bioluminescence imaging at regular intervals to monitor tumor growth.[5]
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effects on survival and tumor burden.
Caption: In Vivo Efficacy Study Workflow for this compound in T-ALL Xenografts.
References
- 1. Human T-ALL Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of pre-clinical models of pediatric T-ALL [umassmed.edu]
- 9. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of T-ALL xenografts and in vivo drug treatments [bio-protocol.org]
- 11. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with a Putative Rac Inhibitor, (Rac)-SHIN2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to analyze the effects of a putative Rac GTPase inhibitor, herein referred to as (Rac)-SHIN2, on the cell cycle of treated cells. The protocols and expected outcomes are based on the established role of Rac GTPases in cell cycle progression.
Introduction
Rac GTPases, a subfamily of the Rho family of small GTP-binding proteins, are crucial regulators of various cellular processes, including cell proliferation.[1][2][3] Dysregulation of Rac signaling has been implicated in tumorigenesis, making it a potential target for anticancer drug development.[4] Rac proteins, particularly Rac1, are known to be required for cell proliferation and progression through the G2/M phase of the cell cycle.[1][2][3] Inhibition of Rac signaling is therefore expected to induce cell cycle arrest, potentially leading to apoptosis.
These notes will detail the expected effects of a hypothetical Rac inhibitor, this compound, on cell cycle distribution and provide detailed protocols for its analysis.
Data Presentation: Expected Effects of this compound on Cell Cycle Distribution
Treatment of proliferating cells with a Rac inhibitor like this compound is anticipated to cause an accumulation of cells in the G2/M phase, consistent with the known role of Rac1 in G2/M progression.[1] The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment using flow cytometry after 24-hour treatment with this compound.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Apoptotic Cells (Sub-G1) |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 | 2.1 ± 0.5 |
| This compound | 1 | 50.1 ± 2.8 | 20.5 ± 2.1 | 29.4 ± 2.9 | 5.3 ± 1.1 |
| This compound | 5 | 42.6 ± 3.5 | 15.3 ± 1.9 | 42.1 ± 4.2 | 12.7 ± 2.3 |
| This compound | 10 | 35.8 ± 4.0 | 10.2 ± 1.5 | 54.0 ± 5.1 | 25.6 ± 3.8 |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Rac GTPases that leads to cell cycle progression. Inhibition of Rac by a compound such as this compound would disrupt this pathway, leading to cell cycle arrest.
Caption: Simplified Rac signaling pathway to cell cycle progression.
Experimental Workflow
The diagram below outlines the general workflow for analyzing the effects of this compound on the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with the test compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment. A common starting point is 0.5 x 10^6 cells per well.[5]
-
Incubate the cells for 18-24 hours to allow for attachment and recovery.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps for preparing cells for cell cycle analysis using PI staining.[6][7][8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest Cells:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into labeled centrifuge tubes.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium from the previous step.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.[7]
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[7]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptosis.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by identifying the externalization of phosphatidylserine.[9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest and Wash Cells:
-
Following treatment with this compound, collect both floating and adherent cells as described in the cell cycle analysis protocol.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
The cell population can be differentiated as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
References
- 1. Rac1 is required for cell proliferation and G2/M progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rac1 is required for cell proliferation and G2/M progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for (Rac)-SHIN2 in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment.[1][2][3] One critical metabolic pathway frequently upregulated in cancer is one-carbon metabolism, which provides the necessary building blocks for nucleotide synthesis, amino acid homeostasis, and methylation reactions.[4][5] Serine hydroxymethyltransferase (SHMT) is a key enzyme in this pathway, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[5][6]
(Rac)-SHIN2 is a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[5] Its active enantiomer, (+)SHIN2, has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[5][7] By disrupting the one-carbon metabolic pathway, this compound presents a valuable tool for studying the metabolic vulnerabilities of cancer cells and holds potential as a therapeutic agent, especially in combination with other chemotherapeutics like methotrexate.[4][5]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cancer research.
Mechanism of Action
This compound acts as a competitive inhibitor of SHMT, binding to the active site and preventing the conversion of serine to glycine and the subsequent transfer of a one-carbon unit to tetrahydrofolate.[5] This inhibition has several downstream effects on cancer cell metabolism:
-
Depletion of Nucleotide Precursors: The one-carbon units generated via the SHMT reaction are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[8] Inhibition of SHMT by this compound leads to a depletion of these precursors, thereby impeding DNA replication and cell proliferation.[5]
-
Disruption of Amino Acid Homeostasis: The SHMT-catalyzed reaction is a primary source of glycine, an amino acid crucial for protein synthesis and as a precursor for glutathione, a key antioxidant. By blocking glycine synthesis, this compound can induce metabolic stress.
-
Impairment of Redox Balance: The one-carbon pathway is linked to the production of NADPH, which is vital for maintaining cellular redox balance and mitigating oxidative stress. Disruption of this pathway can render cancer cells more susceptible to reactive oxygen species (ROS)-induced damage.
The inhibition of this central metabolic node exposes a critical vulnerability in cancer cells that are highly dependent on one-carbon metabolism for their survival and growth.
Data Presentation
This compound and (+)SHIN2 Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Conditions | Reference |
| (+)SHIN2 | HCT116 | Colon Cancer | 300 | 24 hours | [5][7] |
| (+)SHIN2 | Molt4 | T-cell Acute Lymphoblastic Leukemia | 89 | 48 hours | [7] |
| (+)SHIN2 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 150 | Not Specified | [5] |
| (+)SHIN2 | KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 250 | Not Specified | [5] |
Effects of (+)SHIN2 on Cell Cycle Distribution in Molt4 T-ALL Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Vehicle | 45 | 40 | 15 | [5] |
| (+)SHIN2 (2µM, 48h) | 40 | 55 | 5 | [5] |
Mandatory Visualization
Caption: One-Carbon Metabolism Pathway and this compound Inhibition.
Caption: Experimental Workflow for Studying this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of adherent or suspension cancer cells.[9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly use the cell suspension.
-
Count cells using a hemocytometer and determine cell viability (should be >95%).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (for adherent cells).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells (for adherent cells) or directly add the treatment to the wells (for suspension cells).
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Solubilization of Formazan:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at a low speed and then carefully remove the supernatant.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting.
-
Allow cells to attach overnight (for adherent cells).
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM for Molt4 cells) and a vehicle control for the specified duration (e.g., 48 hours).[5]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells. For adherent cells, wash with PBS, trypsinize, and collect the cells. For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Targeted Metabolomics of One-Carbon Pathway (LC-MS/MS)
This protocol provides a general framework for analyzing changes in one-carbon metabolism metabolites in this compound-treated cancer cells.
Materials:
-
Cancer cell line of interest and complete medium
-
This compound (stock solution in DMSO)
-
6-well plates or larger culture vessels
-
Ice-cold PBS
-
80% methanol (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge capable of reaching high speeds at 4°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for key metabolites (e.g., 13C-labeled serine, glycine)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound and a vehicle control as described in the previous protocols. Ensure sufficient cell numbers for metabolomic analysis (typically 1-5 million cells per sample).
-
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold PBS to remove any residual medium.
-
Immediately add a specific volume of pre-chilled 80% methanol to the culture dish to quench metabolic activity.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and transfer to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
-
Include internal standards to control for extraction efficiency and instrument variability.
-
Inject the samples onto the LC-MS/MS system.
-
Use a chromatographic method optimized for the separation of polar metabolites of the one-carbon pathway (e.g., HILIC chromatography).
-
Set up the mass spectrometer to detect and quantify the target metabolites (e.g., serine, glycine, THF, 5,10-CH2-THF, purine and pyrimidine precursors) using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Process the raw LC-MS/MS data using appropriate software to obtain peak areas for each metabolite.
-
Normalize the peak areas to the internal standards and the cell number or protein content of the original sample.
-
Perform statistical analysis to identify significant changes in metabolite levels between this compound-treated and control samples.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[5][17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation for in vivo administration (e.g., in a solution of 20% 2-hydroxypropyl-β-cyclodextrin in water)[5]
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.
-
Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis, such as histology or metabolomics.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.
-
References
- 1. Exploiting Metabolic Vulnerabilities of Cancer with Precision and Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploiting metabolic vulnerabilities in cancer: From mechanisms to therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. medicine.uams.edu [medicine.uams.edu]
- 16. scribd.com [scribd.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimal storage and stability of (Rac)-SHIN2 solutions
Technical Support Center: (Rac)-SHIN2 Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage and stability of this compound solutions.
This compound is a serine hydroxymethyltransferase (SHMT) inhibitor. [1][2] It is a valuable tool for studying T-cell acute lymphoblastic leukemia (T-ALL) and other conditions where SHMT activity is relevant.[1][3] Proper handling and storage are critical to ensure the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) form of this compound?
A1: The solid form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[2]
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4]
Q3: How should I store the this compound stock solution?
A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Q4: Can I store the stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While DMSO itself is stable at room temperature, the compound dissolved within it may be less stable.[5]
Q5: How do I properly handle DMSO?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect the stability of the dissolved compound.[5][6] Always use anhydrous DMSO and keep the container tightly sealed. Store in a dry, well-ventilated place away from light and ignition sources.[5][6][7]
Q6: Are there any special considerations for in vivo experiments?
A6: For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1] A common formulation involves a multi-solvent system, such as a combination of DMSO, PEG300, Tween-80, and saline, to ensure solubility and biocompatibility.[8]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | 0-4°C | Short-term (days to weeks) | Keep dry and dark. |
| -20°C | Long-term (months to years) | Keep dry and dark.[2] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Preferred for long-term storage.[1] | |
| Working Solution (Aqueous Buffer) | 4°C | < 24 hours | Prepare fresh before each experiment. |
Table 2: Stability of this compound in Common Solvents
| Solvent | Stability | Notes |
| DMSO | High (when stored properly) | Anhydrous DMSO is recommended. Protect from moisture.[5][6] |
| Aqueous Buffers (e.g., PBS) | Limited | Prone to hydrolysis. Prepare fresh for immediate use. |
| Ethanol | Moderate | Less common for primary stock solutions. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution was not fully dissolved initially.- Solvent (DMSO) absorbed water, reducing solubility.- Freeze-thaw cycles have compromised stability. | - Warm the solution gently (e.g., 37°C water bath) and vortex to redissolve.- Use fresh, anhydrous DMSO for new stock solutions.- Ensure solutions are aliquoted to minimize freeze-thaw cycles. |
| Loss of compound activity in experiments | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Working solution was not prepared fresh. | - Verify storage conditions and age of the stock solution.- Use a fresh aliquot of the stock solution.- Always prepare aqueous working solutions immediately before use. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Partial precipitation of the compound in aqueous media.- Pipetting errors. | - Confirm the concentration of the stock solution (see Protocol 1).- Ensure the final concentration of DMSO in the assay is low and consistent.- Use calibrated pipettes and proper technique. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of solid this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Visual Guides
Caption: Workflow for this compound solution preparation and storage.
Caption: Decision tree for troubleshooting common this compound issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound Supplier | CAS 2204289-53-0 | AOBIOUS [aobious.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 8. This compound | SHMT抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: Overcoming Resistance to SHMT Inhibitors like SHIN2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with Serine Hydroxymethyltransferase (SHMT) inhibitors, such as SHIN2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SHIN2?
A1: SHIN2 is a potent small-molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This enzyme is a critical component of one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and generating a one-carbon unit carried by tetrahydrofolate (THF).[1][2] These one-carbon units are essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for rapid cell proliferation.[1][2] By inhibiting SHMT, SHIN2 disrupts the supply of these building blocks, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Q2: We are observing reduced efficacy of SHIN2 in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to SHMT inhibitors like SHIN2 is an emerging area of investigation. Potential mechanisms include:
-
Metabolic Reprogramming: Cancer cells may adapt by upregulating alternative pathways to generate one-carbon units or by increasing the uptake of downstream metabolites like glycine or formate from the culture medium.[1]
-
Upregulation of SHMT1/2: Increased expression of the target enzymes, SHMT1 and/or SHMT2, can lead to a higher concentration of the inhibitor being required to achieve the same level of inhibition.
-
Alterations in Folate Metabolism: Changes in the expression or activity of other enzymes in the folate pathway could compensate for SHMT inhibition.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/AKT/mTOR signaling cascade has been implicated in resistance to various cancer therapies and may contribute to SHMT inhibitor resistance by promoting cell survival and proliferation.[4][5][6]
Q3: Is there a rationale for combining SHIN2 with other therapies?
A3: Yes, combination therapy is a promising strategy to enhance the efficacy of SHIN2 and overcome resistance. A notable example is the combination of SHIN2 with methotrexate, an inhibitor of dihydrofolate reductase (DHFR).[3][7][8] Methotrexate depletes the intracellular pool of THF, the substrate for SHMT.[9] This depletion sensitizes cancer cells, particularly T-cell acute lymphoblastic leukemia (T-ALL), to SHMT inhibition by SHIN2.[3][7] Interestingly, T-ALL cells that have developed resistance to methotrexate often show increased sensitivity to SHIN2.[3][7][10] This is because a common mechanism of methotrexate resistance involves reduced folate uptake or polyglutamylation, which also leads to lower intracellular THF levels, thereby potentiating the effect of SHIN2.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High IC50 value for SHIN2 in a new cell line. | 1. Intrinsic Resistance: The cell line may have inherent mechanisms of resistance, such as low reliance on de novo serine/glycine synthesis or efficient uptake of essential metabolites from the medium. 2. Experimental Variability: Issues with compound stability, cell seeding density, or assay protocol. | 1. Metabolic Profiling: Analyze the metabolic phenotype of your cell line. Assess its dependency on exogenous serine and glycine. 2. Optimize Assay Conditions: Ensure consistent cell seeding density and health. Verify the concentration and stability of your SHIN2 stock solution. Refer to the detailed experimental protocols below. 3. Combination Screening: Consider screening SHIN2 in combination with other targeted agents, such as methotrexate or PI3K/mTOR inhibitors.[7][11] |
| Loss of SHIN2 efficacy in a previously sensitive cell line. | 1. Acquired Resistance: Prolonged exposure to SHIN2 may have led to the selection of a resistant cell population. 2. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug sensitivity. | 1. Characterize Resistant Cells: Isolate the resistant population and compare its molecular and metabolic profile to the parental sensitive cells. Investigate potential resistance mechanisms as outlined in FAQ A2. 2. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination. |
| Inconsistent results in in vivo xenograft studies. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Suboptimal dosing, scheduling, or route of administration of SHIN2. 2. Tumor Heterogeneity: Variation in tumor take rate and growth among animals. | 1. Optimize Dosing Regimen: Refer to established protocols for SHIN2 administration in mouse models (e.g., 200 mg/kg, intraperitoneal injection, twice daily).[7] Consider performing a pilot PK/PD study in your specific model. 2. Standardize Tumor Inoculation: Ensure consistent cell number and injection technique. Randomize animals into treatment groups based on initial tumor volume. |
| Difficulty in interpreting isotope tracing results with SHIN2. | 1. Incomplete Inhibition: The concentration of SHIN2 may not be sufficient to fully block SHMT activity. 2. Metabolic Flux Complexity: Labeled carbons from serine can enter various downstream pathways, making data interpretation challenging. | 1. Dose-Response Titration: Perform a dose-response experiment with SHIN2 to confirm target engagement at the concentration used for tracing. 2. Use of Specific Tracers: Employ positionally labeled serine isotopes (e.g., [3-¹³C]-serine) to more specifically track the one-carbon unit.[12] Analyze the labeling patterns of key downstream metabolites like glycine, purines, and thymidylate. |
Quantitative Data
Table 1: IC50 Values of SHIN2 in Cancer Cell Lines
| Cell Line | Cancer Type | Methotrexate (MTX) Sensitivity | (+)SHIN2 IC50 | Reference |
| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Sensitive | Decreased with low-dose MTX | [7] |
| Molt4-R | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Resistant | 4-fold lower than parental Molt4 | [7][10] |
| HCT116 | Colon Cancer | - | Not explicitly stated, but growth inhibited | [3] |
| Multiple B-cell lines | B-cell Malignancies | - | Generally < 4 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-8,000 cells/well) in 100 µL of complete culture medium.[4] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SHIN2 and any combination drugs in culture medium. Add the drug solutions to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]
-
MTT/XTT Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[13] Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.[13]
-
For XTT: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[14] Add 70 µL of the working solution to each well and incubate for 4 hours at 37°C.[14]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm with a reference wavelength of 660 nm for XTT).[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Isotope Tracing with [U-¹³C]-Serine
This protocol outlines a general workflow for tracing serine metabolism.
-
Cell Culture and Treatment: Culture cells to mid-log phase and treat with SHIN2 or vehicle for a predetermined time (e.g., 6 hours).
-
Isotope Labeling: Replace the culture medium with medium containing [U-¹³C]-serine. The concentration and labeling duration should be optimized for your experiment.
-
Metabolite Extraction: After labeling, rapidly wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the extract to pellet cellular debris. Evaporate the supernatant to dryness.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites such as glycine, purine precursors (e.g., AICAR), and nucleotides.
T-ALL Xenograft Mouse Model
All animal experiments must be conducted in accordance with institutional and national guidelines.
-
Cell Preparation and Injection: Resuspend human T-ALL cells (e.g., Molt4) in a suitable medium (e.g., PBS/Matrigel mixture). Inject the cells intravenously or subcutaneously into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor tumor engraftment and growth by bioluminescence imaging (for luciferase-expressing cells) or caliper measurements.[7]
-
Treatment Protocol: Once tumors are established, randomize mice into treatment groups.
-
SHIN2 Monotherapy: Administer (+)SHIN2 (e.g., 200 mg/kg) intraperitoneally (IP) twice daily.[7]
-
Combination Therapy: A representative schedule for SHIN2 and methotrexate combination therapy could be: Day 1: Methotrexate (10 mg/kg, IP) and (+)SHIN2 (200 mg/kg, IP). Days 2-4: (+)SHIN2 (200 mg/kg, IP) twice daily. Day 5: Methotrexate (10 mg/kg, IP). This constitutes one cycle, which can be repeated.[8]
-
-
Efficacy Assessment: Monitor tumor burden and survival of the animals. At the end of the study, tumors and organs can be harvested for further analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-crt.org [e-crt.org]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia [research.unipd.it]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
(Rac)-SHIN2 toxicity and tolerability in animal studies
This technical support center provides guidance and answers to frequently asked questions regarding the toxicity and tolerability of (Rac)-SHIN2 in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a racemic mixture of the pyranopyrazole compound SHIN2. SHIN2 acts as a dual inhibitor of the enzymes serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2). These enzymes are critical in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for cell proliferation and survival. The active enantiomer, (+)SHIN2, has been shown to be a potent inhibitor.
Q2: Is there any published data on the acute toxicity (e.g., LD50) of this compound in animals?
A2: As of the latest review of published literature, there are no formal acute toxicity studies that have determined the LD50 (median lethal dose) of this compound in any animal model.
Q3: What is the maximum tolerated dose (MTD) of this compound in common animal models?
A3: Dedicated dose-escalation studies to determine the maximum tolerated dose (MTD) of this compound have not been published. However, in vivo efficacy studies using the active enantiomer, (+)SHIN2, have been conducted in mice at doses up to 200 mg/kg administered intraperitoneally (i.p.), which were reported to be well-tolerated in the context of those specific experiments.
Q4: What are the known toxicities or adverse effects of SHIN2 in animal studies?
A4: The publicly available information on the specific toxicities of SHIN2 is limited. One study noted that (+)SHIN2 was "generally well tolerated with modest hematological toxicity" in mice.[1] The same study reported a reversible decrease in thymus weight and cellularity.[1] Researchers should be aware of potential effects on hematological parameters and lymphoid organs. Given that SHMT2 inhibition affects nucleotide synthesis, tissues with high rates of cell proliferation, such as the bone marrow and gastrointestinal tract, could be susceptible to toxicity.
Q5: What is the recommended vehicle for in vivo administration of this compound?
A5: One published study describes the formulation of (+)SHIN2 for in vivo use in mice. It was prepared at a concentration of 20 mg/mL in a vehicle consisting of 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in saline.
In Vivo Dosing Regimens of (+)SHIN2 in Mice
The following table summarizes dosing information from published preclinical efficacy studies. Note that these are not formal toxicology studies, but they provide an indication of doses and schedules that have been used and were reported to be tolerated in specific experimental contexts.
| Animal Model | Compound | Dose | Route of Administration | Dosing Schedule | Vehicle | Reported Observations on Tolerability |
| C57BL/6 Mice | (+)SHIN2 | 200 mg/kg | Intraperitoneal (i.p.) | Single dose | 20% HPβCD in saline | Not specified in detail, used for target engagement study. |
| NOTCH1-driven murine T-ALL model | (+)SHIN2 | 200 mg/kg | Not specified | 5-days ON, 2-days OFF | Not specified | No noticeable toxicity observed when co-administered with methotrexate (10 mg/kg).[2] |
| Mouse primary T-ALL model | (+)SHIN2 | 200 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | Showed therapeutic activity.[1] |
Experimental Protocols
In Vivo Target Engagement Study
-
Animal Model: 10-14 week old male C57BL/6 mice with a surgically implanted catheter in the right jugular vein.[2]
-
Compound Formulation and Administration: (+)SHIN2 was prepared at 20 mg/mL in a vehicle of 20% 2-hydroxypropyl-β-cyclodextrin in saline. A single dose of 200 mg/kg was administered via intraperitoneal (i.p.) injection.[2]
-
Isotope Infusion: To assess target engagement, U-13C-Serine (30 mM in saline) was infused at a rate of 0.1 μL/min/g.[2]
-
Sample Collection: Blood samples were collected at specified time points to analyze the isotopic labeling of serine and glycine.[2]
Antitumor Efficacy Study in a T-ALL Mouse Model
-
Animal Model: NOTCH1-driven murine T-cell acute lymphoblastic leukemia (T-ALL) model.[2]
-
Compound Administration: (+)SHIN2 was administered at 200 mg/kg, and methotrexate was administered at 10 mg/kg.[2]
-
Dosing Schedule: A 5-days ON and 2-days OFF treatment schedule was implemented.[2]
-
Endpoint: The primary endpoint was survival, and the combination treatment was monitored for noticeable toxicity.[2]
Visualizations
Caption: Signaling pathway of SHMT2 inhibition by this compound.
Caption: General workflow for in vivo toxicity assessment.
References
Technical Support Center: Formulation of (Rac)-SHIN2 with Cyclodextrin for In Vivo Use
Welcome to the technical support center for the formulation of (Rac)-SHIN2 with cyclodextrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preparing stable, solubilized formulations of the serine hydroxymethyltransferase (SHMT) inhibitor, this compound, for in vivo research. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is cyclodextrin necessary for the in vivo formulation of this compound?
A1: this compound is a hydrophobic molecule with poor aqueous solubility. This inherent property makes it challenging to prepare formulations at concentrations suitable for in vivo administration, potentially leading to low bioavailability and erratic absorption. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, can encapsulate poorly soluble molecules like SHIN2. This forms an inclusion complex that significantly enhances the aqueous solubility and stability of the drug, making it suitable for parenteral and other routes of administration in animal studies.
Q2: Which type of cyclodextrin is recommended for formulating this compound?
A2: For the active enantiomer, (+)-SHIN2, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used to prepare aqueous solutions for in vivo studies.[1] HP-β-CD is a derivative of β-cyclodextrin that is well-regarded for its high water solubility and favorable safety profile, making it a common choice for parenteral formulations.
Q3: What is a typical concentration of this compound and HP-β-CD for an in vivo formulation?
A3: A reported formulation for the active enantiomer, (+)-SHIN2, consists of 20 mg/mL of the drug dissolved in a 20% (w/v) aqueous solution of HP-β-CD .[1] This formulation was used for intraperitoneal (IP) injections in mouse models of T-cell acute lymphoblastic leukemia.[1][2]
Q4: Can this formulation be administered intravenously (IV)?
A4: While the 20% HP-β-CD formulation has been used for IP injections, suitability for IV administration would require further evaluation. High concentrations of cyclodextrins can sometimes lead to transient side effects. It is crucial to consult relevant literature and institutional guidelines regarding the maximum tolerated concentration of HP-β-CD for the specific animal model and route of administration. For IV use, further dilution or reformulation may be necessary.
Q5: How does pH affect the complexation of this compound with HP-β-CD?
Q6: How should the this compound/HP-β-CD formulation be stored?
A6: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended to minimize chemical degradation and microbial growth. For long-term storage, the formulation could be lyophilized to create a stable powder that can be reconstituted before use. The stability of the aqueous solution should be determined empirically by analyzing the drug concentration and purity over time.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 20 mg/mL (+)-SHIN2 in 20% HP-β-CD Aqueous Solution
This protocol is based on a reported method for preparing (+)-SHIN2 for in vivo studies.[1]
Materials:
-
(+)-SHIN2 powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile water for injection (or equivalent high-purity water)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the required amount of HP-β-CD to make a 20% (w/v) solution (e.g., 2 g of HP-β-CD for a final volume of 10 mL).
-
Add the HP-β-CD to approximately 80% of the final volume of sterile water in a sterile container.
-
Stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (to no more than 40°C) can be used to aid dissolution, but the solution should be cooled to room temperature before adding the drug.
-
-
Add (+)-SHIN2:
-
Weigh the required amount of (+)-SHIN2 to achieve a final concentration of 20 mg/mL (e.g., 200 mg for a final volume of 10 mL).
-
Slowly add the (+)-SHIN2 powder to the stirring HP-β-CD solution.
-
Continue stirring until the (+)-SHIN2 is fully dissolved. This may require several hours. Visual inspection for any remaining solid particles is crucial.
-
-
Final Volume Adjustment and Sterilization:
-
Once the drug is completely dissolved, add sterile water to reach the final desired volume.
-
Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Quality Control:
-
It is recommended to determine the final concentration of (+)-SHIN2 in the solution using a validated analytical method such as HPLC-UV to ensure accuracy.
-
Protocol 2: Phase Solubility Study of this compound with HP-β-CD
This study is essential to determine the stoichiometry of the complex and the apparent stability constant (Kc), which quantifies the affinity between the drug and cyclodextrin.
Materials:
-
This compound powder
-
HP-β-CD
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Thermostatic shaker
-
Centrifuge
-
HPLC-UV or a suitable spectrophotometer for drug quantification
Procedure:
-
Prepare a series of HP-β-CD solutions in the chosen buffer with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 15, 20% w/v).
-
Add an excess amount of this compound to each solution in sealed vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibrate the samples by placing them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, or until equilibrium is reached.
-
Separate the solid phase by centrifuging the samples at high speed.
-
Quantify the dissolved this compound in the supernatant of each sample using a validated analytical method.
-
Plot the molar concentration of dissolved this compound against the molar concentration of HP-β-CD.
-
Analyze the phase solubility diagram. A linear relationship (AL-type diagram) suggests the formation of a 1:1 soluble complex. The apparent stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S0) of the drug in the absence of cyclodextrin using the following equation:
Kc = slope / (S0 * (1 - slope))
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound does not fully dissolve in the HP-β-CD solution. | - Insufficient HP-β-CD concentration for the target drug concentration.- Inadequate mixing time or energy.- The solution has reached its saturation point. | - Increase the concentration of HP-β-CD.- Extend the mixing time. Gentle sonication can also be applied intermittently.- Re-evaluate the target drug concentration. It may not be achievable with the current formulation. |
| Precipitation occurs after the formulation is prepared and stored. | - The formulation is a supersaturated solution and is thermodynamically unstable.- Temperature fluctuations during storage.- Change in pH of the solution. | - Consider preparing a lyophilized powder of the drug-cyclodextrin complex and reconstituting it before use.- Store the formulation at a constant, controlled temperature.- Ensure the solution is adequately buffered if pH changes are a concern. |
| The solution appears hazy or opalescent. | - Presence of undissolved drug particles.- Formation of non-inclusion aggregates between the drug and cyclodextrin. | - Filter the solution through a 0.22 µm filter. If the haze remains, it may be due to aggregates.- Optimize the drug-to-cyclodextrin molar ratio. A phase solubility study can help identify the optimal concentration range. |
| Variability in in vivo experimental results. | - Inconsistent formulation preparation leading to variable drug concentrations.- Instability of the formulation, leading to drug degradation or precipitation before administration. | - Validate the preparation protocol and perform quality control (e.g., concentration analysis) on each batch.- Assess the stability of the formulation under the intended storage and use conditions. Prepare fresh solutions if stability is limited. |
Quantitative Data Summary
While specific quantitative data for the this compound/HP-β-CD complex is not publicly available, the following table presents typical data that should be generated during formulation development.
| Parameter | Typical Method of Determination | Example Value (Hypothetical for SHIN2) | Significance |
| Intrinsic Solubility (S0) | Shake-flask method in aqueous buffer | 0.01 mg/mL | Baseline solubility without cyclodextrin. |
| Solubility in 20% HP-β-CD | Phase Solubility Study | 20 mg/mL | Demonstrates the significant solubility enhancement. |
| Solubility Enhancement Factor | (Solubility with CD) / S0 | ~2000-fold | Quantifies the effectiveness of the cyclodextrin. |
| Complex Stoichiometry | Job's Plot or Phase Solubility Diagram | 1:1 | Indicates the molar ratio of drug to cyclodextrin in the complex. |
| Apparent Stability Constant (Kc) | Phase Solubility Study | 500 - 5000 M-1 | Measures the binding affinity between the drug and cyclodextrin. |
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound/HP-β-CD formulation.
Signaling Pathway
References
Optimizing (Rac)-SHIN2 concentration for cell culture experiments
Welcome to the technical support center for (Rac)-SHIN2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize the use of this SHMT inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a racemic mixture containing the active enantiomer, (+)SHIN2, which is a potent inhibitor of serine hydroxymethyltransferase (SHMT).[1] SHMT is a critical enzyme in one-carbon (1C) metabolism, existing as two isoforms: SHMT1 in the cytoplasm and SHMT2 in the mitochondria.[2][3] This enzyme catalyzes the conversion of serine to glycine, a reaction that provides one-carbon units essential for the synthesis of nucleotides (like purines and thymidylate) and other vital cellular components.[4] By inhibiting both SHMT1 and SHMT2, (+)SHIN2 disrupts this metabolic pathway, leading to a depletion of nucleotide precursors necessary for DNA replication.[5][6] This typically results in a cytostatic effect, arresting cells in the S phase of the cell cycle and blocking proliferation.[5][7]
Q2: What is the difference between this compound, (+)SHIN2, and (-)SHIN2?
A2: this compound is the racemic mixture containing both enantiomers. The biological activity resides almost entirely in the (+)SHIN2 enantiomer, which is the active SHMT inhibitor. The (-)SHIN2 enantiomer is considered the inactive control.[1][4] For experiments, it is crucial to know which form you are using. If using the racemic mixture, be aware that only half of the compound is the active inhibitor.
Q3: What are the typical working concentrations for (+)SHIN2 in cell culture?
A3: The optimal concentration of (+)SHIN2 is highly dependent on the cell line and the duration of the experiment. Effective concentrations generally range from the high nanomolar to the low micromolar scale. For example, the half-maximal inhibitory concentration (IC50) for inhibiting cell growth has been reported as 89 nM in Molt4 T-ALL cells (48h treatment) and 300 nM in HCT116 colon cancer cells (24h treatment).[5] For mechanistic studies, concentrations up to 10 µM have been used.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is (+)SHIN2 cytotoxic or cytostatic?
A4: The primary effect of (+)SHIN2 is cytostatic, meaning it inhibits cell proliferation rather than directly inducing cell death.[7] Its mechanism of action, which involves depleting the building blocks for DNA synthesis, leads to cell cycle arrest, most notably in the S phase.[5] While high concentrations or prolonged exposure may lead to secondary cytotoxicity in some cell lines, researchers should primarily use proliferation assays (e.g., cell counting, IncuCyte analysis, or EdU incorporation) rather than apoptosis assays (e.g., Annexin V staining) to quantify its primary effect.
Q5: Can the effects of (+)SHIN2 be reversed or rescued?
A5: Yes. The anti-proliferative effects of (+)SHIN2 are due to the depletion of one-carbon units. These effects can be rescued by supplementing the cell culture medium with a downstream metabolite, such as formate (typically at a concentration of 1 mM).[7] This rescue experiment is a crucial control to confirm that the observed phenotype is specifically due to the inhibition of the SHMT-mediated one-carbon pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell proliferation. | Concentration too low: The IC50 can vary significantly between cell lines. | Perform a dose-response experiment with (+)SHIN2, testing a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your specific cell line. |
| Inactive compound: The (-) enantiomer is inactive. You may be using the inactive form or a degraded compound. | Ensure you are using the active (+)SHIN2 enantiomer. Confirm the purity and stability of your compound stock. | |
| Metabolic bypass: The cell line may have alternative pathways to generate one-carbon units or may be cultured in a medium rich in downstream metabolites (e.g., glycine, purines). | Use dialyzed fetal bovine serum (FBS) to reduce exogenous metabolites. Perform a formate rescue experiment to confirm on-target activity.[7] | |
| High levels of cell death observed, even at low concentrations. | Cell line hypersensitivity: Some cell lines are exquisitely dependent on the SHMT pathway for survival. | Lower the concentration range in your dose-response curve. Reduce the treatment duration. |
| Off-target effects: Although a potent SHMT inhibitor, off-target effects can occur at very high concentrations. | Ensure your working concentration is not excessively above the determined IC50 for your cell line. | |
| Inconsistent results between experiments. | Compound instability: SHIN2 may degrade with improper storage or handling (e.g., multiple freeze-thaw cycles). | Aliquot your stock solution of (+)SHIN2 to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C. |
| Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can alter cellular metabolism and response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined low passage number range and seed at a consistent density for all experiments. | |
| Effect of the inhibitor is less than expected based on literature. | Use of racemic mixture: this compound contains 50% of the inactive (-) enantiomer, effectively halving the concentration of the active compound. | If using this compound, double the concentration to achieve an equivalent dose of the active (+)SHIN2 enantiomer. Whenever possible, use the pure (+)SHIN2 for more precise results.[4] |
Data and Protocols
Summary of Reported In Vitro Concentrations
The following table summarizes key concentrations of (+)SHIN2 reported in the literature for different cell lines.
| Cell Line | Assay Type | Duration | Concentration / IC50 | Reference |
| Molt4 (T-ALL) | Growth Inhibition | 48 hours | IC50 = 89 nM | [5] |
| Molt4 (T-ALL) | Cell Cycle Analysis | 24 hours | 2 µM | [5] |
| HCT116 (Colon Cancer) | Growth Inhibition | 24 hours | IC50 = 300 nM | [5] |
| HCT116 (Colon Cancer) | Metabolite Analysis | 24 hours | 2 µM | [4] |
Experimental Protocol: Dose-Response Curve for Cell Proliferation
This protocol outlines a general method for determining the IC50 of (+)SHIN2 in a cancer cell line using a standard colorimetric proliferation assay (e.g., MTT, MTS, or resazurin).
-
Cell Seeding:
-
Culture cells to ~80% confluency under standard conditions.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well in 100 µL).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of (+)SHIN2 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create 2X working concentrations. A typical 8-point dilution series might range from 20 µM down to 10 nM (final concentrations will be 10 µM to 5 nM).
-
Include a "vehicle control" (DMSO only) and a "no-cell" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Proliferation Assay:
-
Add the proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Visualizations
SHMT Inhibition in One-Carbon Metabolism
Caption: (+)SHIN2 inhibits SHMT1 and SHMT2, blocking one-carbon metabolism.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of (+)SHIN2.
Troubleshooting Logic Flowchart
Caption: Troubleshooting guide for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in SHIN2-Treated Cells
Welcome to the technical support center for SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments with SHIN2 in a question-and-answer format.
Q1: I treated my cancer cell line with SHIN2, but I don't see any effect on cell viability. What could be the reason?
A1: Several factors could contribute to a lack of response to SHIN2 treatment. Here's a troubleshooting guide:
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance to SHMT inhibition. This can be due to:
-
Upregulation of SHMT1: The cytosolic isoform of SHMT, SHMT1, can sometimes compensate for the inhibition of mitochondrial SHMT2.
-
Enhanced Glycine Uptake: Cells may bypass the effect of SHIN2 by importing glycine from the culture medium.
-
Metabolic Plasticity: Cancer cells can sometimes adapt their metabolic pathways to survive the inhibition of a single enzyme.
-
-
Suboptimal Experimental Conditions:
-
Incorrect SHIN2 Concentration: Ensure you are using an appropriate concentration of SHIN2. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.[1][2]
-
Insufficient Treatment Duration: The effects of SHIN2 on cell proliferation are often cytostatic and may take longer to become apparent.[1] Consider extending the treatment duration.
-
Inactive Compound: Verify the integrity and activity of your SHIN2 compound.
-
Troubleshooting Steps:
-
Confirm Target Expression: Use Western blot or qPCR to confirm that your cell line expresses SHMT2.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of SHIN2 concentrations to determine the IC50 in your specific cell line.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to capture the dynamics of the response.
-
Formate Rescue Experiment: Supplement the culture medium with formate. If the lack of effect is due to on-target SHMT inhibition, adding formate should not alter the result.
Q2: The formate rescue experiment did not reverse the anti-proliferative effects of SHIN2 in my cells. What does this mean?
A2: A failed formate rescue experiment can be informative and suggests several possibilities:
-
Glycine Dependency: In some cellular contexts, the primary role of SHMT2 is to produce glycine, not just one-carbon units. If your cells are highly dependent on endogenous glycine synthesis and have low glycine uptake capacity, formate supplementation will not rescue the phenotype. This has been observed in diffuse large B-cell lymphoma.
-
Off-Target Effects: Although SHIN2 is a specific SHMT inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[1]
-
Paradoxical Effect of Formate: In some rare cases, excess formate has been reported to exacerbate the cytotoxic effects of SHMT inhibitors.
Troubleshooting Steps:
-
Metabolite Analysis: Measure intracellular levels of glycine and purine biosynthesis intermediates (e.g., GAR, AICAR). A significant decrease in glycine would support the glycine dependency hypothesis.
-
Glycine Supplementation: In addition to formate, try supplementing the culture medium with glycine to see if it rescues the phenotype.
-
Lower SHIN2 Concentration: If you are using a very high concentration of SHIN2, consider repeating the experiment with a concentration closer to the IC50 to minimize potential off-target effects.
Q3: SHIN2 treatment is causing much higher levels of cell death than I expected. Is this normal?
A3: While SHIN2's primary effect is often cytostatic (S-phase cell cycle arrest), it can induce apoptosis in some cell lines.[1][3] The degree of apoptosis can depend on the cellular context and the extent of metabolic stress induced.
-
High SHMT2 Dependence: Cell lines that are highly reliant on the mitochondrial one-carbon pathway for survival may be more susceptible to apoptosis following SHMT2 inhibition.
-
Induction of ROS: SHMT2 deficiency has been linked to increased reactive oxygen species (ROS) production, which can trigger mitochondrial-mediated apoptosis.[4]
Troubleshooting Steps:
-
Confirm Apoptosis: Use an Annexin V/PI apoptosis assay to confirm that the observed cell death is indeed due to apoptosis and not necrosis.
-
Assess Cell Cycle: Perform cell cycle analysis to see if the apoptosis is preceded by a significant S-phase arrest.
-
Measure ROS Levels: Use a fluorescent probe to measure intracellular ROS levels in SHIN2-treated cells.
Quantitative Data Summary
Table 1: Reported IC50 Values of SHIN2 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | ~90 | [1] |
| HCT116 | Colon Cancer | ~300 | [2] |
Table 2: Expected vs. Unexpected Metabolic Changes Following SHIN2 Treatment
| Metabolite | Expected Change | Potential Unexpected Change | Possible Interpretation of Unexpected Change |
| Glycine | Decrease | No change or increase | Cell line may have high glycine uptake from media or upregulation of other glycine synthesis pathways. |
| Serine | Accumulation | No significant change | Rapid consumption of serine by other metabolic pathways. |
| GAR & AICAR | Accumulation | No change | The one-carbon pathway is not the rate-limiting step for purine synthesis in this cell line. |
| Formate | Depletion | - | - |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Reagent Preparation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter-sterilize and store at -20°C, protected from light.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of SHIN2 and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
2. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[7][8]
-
Procedure:
-
Treat cells with SHIN2 for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]
-
3. Western Blot for SHMT2
This protocol is used to detect the expression level of the SHMT2 protein.
-
Procedure:
-
Lyse SHIN2-treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against SHMT2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
4. qPCR for SHMT2 Expression
This protocol is used to quantify the mRNA expression level of SHMT2.
-
Procedure:
-
Isolate total RNA from SHIN2-treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using primers specific for SHMT2 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the relative expression of SHMT2 mRNA using the ΔΔCt method.[10]
-
Visualizations
Caption: SHIN2 inhibits the mitochondrial enzyme SHMT2.
Caption: A typical experimental workflow for SHIN2 treatment.
Caption: A decision tree for troubleshooting unexpected SHIN2 results.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SHMT2 promotes cell viability and inhibits ROS-dependent, mitochondrial-mediated apoptosis via the intrinsic signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. SHMT2 Promotes Gastric Cancer Development through Regulation of HIF1α/VEGF/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(Rac)-SHIN2 versus SHIN1: A Comparative Efficacy and Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-SHIN2 and its predecessor, SHIN1, two potent inhibitors of serine hydroxymethyltransferase (SHMT). Both compounds target SHMT1 and SHMT2, crucial enzymes in one-carbon metabolism essential for cancer cell proliferation. This document summarizes their comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Executive Summary
SHIN1, a first-generation SHMT inhibitor, demonstrated significant in vitro activity against a range of cancer cell lines. However, its clinical development was hampered by poor metabolic stability and a short in vivo half-life, rendering it unsuitable for animal models and further preclinical progression.[1][2] To address these limitations, a second-generation inhibitor, SHIN2, was developed. The active enantiomer, (+)-SHIN2, not only exhibits enhanced in vitro potency but also possesses improved pharmacokinetic properties, enabling robust in vivo efficacy in animal models of cancer.[3][4]
Data Presentation
In Vitro Efficacy: A Head-to-Head Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the active enantiomers of SHIN1 and SHIN2 in the human colon cancer cell line HCT116, providing a direct measure of their comparative potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| (+)-SHIN1 | HCT116 | 870 | [1][5] |
| (+)-SHIN2 | HCT116 | 300 | [6] |
Pharmacokinetic and Metabolic Stability Profile
This table highlights the key differences in the developability of SHIN1 and this compound, focusing on their metabolic stability and suitability for in vivo applications.
| Parameter | SHIN1 | This compound | Key Finding |
| Metabolic Stability | Unstable in liver microsome assays[1][2] | Designed for improved metabolic stability[3] | SHIN2 was engineered to overcome the metabolic liabilities of SHIN1. |
| In Vivo Half-life | Poor[1][2] | Suitable for in vivo studies[3] | SHIN2 demonstrates a significantly longer duration of action in vivo. |
| In Vivo Efficacy | Unsuitable for in vivo studies due to rapid clearance[3] | Potent in vivo anti-tumor activity demonstrated in T-ALL xenograft models[3][4] | SHIN2's improved pharmacokinetics translate to effective tumor growth inhibition in animal models. |
Experimental Protocols
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
Methodology:
-
Cell Seeding: HCT116 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of SHIN1 or this compound for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, dehydrogenases in viable cells reduce the WST-8 tetrazolium salt in the CCK-8 solution to a yellow-colored formazan dye.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Collection: Cells are treated with the desired concentrations of SHIN1 or this compound. After treatment, both adherent and floating cells are collected.
-
Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Signaling Pathway of SHMT Inhibition
The following diagram illustrates the central role of SHMT in one-carbon metabolism and how its inhibition by SHIN1 and this compound disrupts key cellular processes, leading to cancer cell death.
Caption: SHMT Inhibition Pathway
Experimental Workflow for Comparative Efficacy
This workflow outlines the key steps in comparing the in vitro efficacy of this compound and SHIN1.
Caption: In Vitro Efficacy Workflow
References
- 1. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to SHIN2 and Other Serine Hydroxymethyltransferase (SHMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Serine hydroxymethyltransferase (SHMT) has emerged as a critical target in cancer therapy due to its central role in one-carbon (1C) metabolism, which fuels the biosynthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.[1][2] This guide provides a detailed comparison of SHIN2, a potent SHMT inhibitor, with other known inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms of action.
Overview of SHMT and its Inhibition
SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units vital for the synthesis of purines and thymidylate.[3] Mammals possess two key isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[2] SHMT2 is frequently upregulated in various cancers, making it an attractive therapeutic target.[3] Inhibition of SHMT disrupts the one-carbon supply, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Quantitative Comparison of SHMT Inhibitors
The following table summarizes the inhibitory potency of SHIN2 and other notable SHMT inhibitors against the human SHMT1 and SHMT2 isoforms. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), providing a quantitative basis for comparison.
| Inhibitor | Type | SHMT1 IC50/Ki | SHMT2 IC50/Ki | Cell-Based Potency (Example) | Key Features |
| (+)SHIN2 | Pyrazolopyran | Dual Inhibitor | Dual Inhibitor | IC50: 300 nM (HCT116 cells)[3] | First in vivo active SHMT1/2 inhibitor; Synergizes with methotrexate.[3] |
| SHIN1 (RZ-2994) | Pyrazolopyran | IC50: 5 nM[1][4][5][6] | IC50: 13 nM[1][4][5][6] | IC50: 870 nM (HCT116 cells)[7] | Potent dual inhibitor; Not suitable for in vivo studies due to rapid clearance.[3] |
| AGF347 | Folate Mimetic | Multi-target inhibitor | Multi-target inhibitor | IC50: 194 nM (HPAC cells)[8] | In vivo activity; Targets SHMT1, SHMT2, and de novo purine biosynthesis.[9][10] |
| Methotrexate | Antifolate | Ki: 201 µM (hcSHMT)[11] | - | Used in combination therapies. | Primarily a DHFR inhibitor with weaker activity against SHMT.[3] |
| Pemetrexed | Antifolate | Ki: 19.1 µM[12] | Modest activity[10] | Multi-target antifolate. | Primarily a TS inhibitor with secondary activity against DHFR and SHMT.[12][13] |
| Lometrexol | Antifolate | Ki: 20-23 µM (hcSHMT)[10][11] | IC50: ~100 µM[10] | - | Potent antifolate with inhibitory activity against SHMT.[10] |
Signaling Pathways and Experimental Workflows
The inhibition of SHMT has significant downstream effects on cellular metabolism and signaling. The following diagrams, generated using the DOT language, illustrate the one-carbon metabolism pathway and a typical experimental workflow for evaluating SHMT inhibitors.
One-Carbon Metabolism Pathway
This diagram illustrates the central role of SHMT1 and SHMT2 in the one-carbon metabolism pathway, which is crucial for nucleotide biosynthesis. Inhibition of SHMT disrupts the supply of one-carbon units, thereby affecting DNA synthesis and repair.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nucleotide biosynthesis arrest by silencing SHMT1 function via vitamin B6-coupled vector and effects on tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHIN1 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico and in vitro validation of serine hydroxymethyltransferase as a chemotherapeutic target of the antifolate drug pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Navigating Methotrexate Resistance in T-ALL: A Comparative Analysis of (Rac)-SHIN2 and Alternative Therapeutic Strategies
For Immediate Release
In the landscape of T-cell acute lymphoblastic leukemia (T-ALL), the emergence of resistance to methotrexate (MTX), a cornerstone of chemotherapy, presents a significant clinical challenge. This guide offers a comparative analysis of the novel serine hydroxymethyltransferase (SHMT) inhibitor, (Rac)-SHIN2, against alternative therapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of current experimental strategies to overcome MTX resistance in T-ALL.
Executive Summary
This compound, a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, has demonstrated significant efficacy in preclinical models of MTX-resistant T-ALL. Notably, MTX-resistant T-ALL cells exhibit heightened sensitivity to this compound, and the combination of this compound with methotrexate results in synergistic antileukemic activity. This guide provides a detailed comparison of this compound with other therapeutic alternatives, including nelarabine, venetoclax, pralatrexate, and pemetrexed, focusing on their mechanisms of action, efficacy in MTX-resistant contexts, and the experimental basis for these findings.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in T-ALL, with a focus on methotrexate-resistant models where available.
Table 1: In Vitro Cytotoxicity of this compound and Alternatives in T-ALL Cell Lines
| Compound | Cell Line | Resistance Status | IC50 (Concentration) | Citation |
| (+)SHIN2 | Molt4 | Parental | Not specified | [1] |
| Molt4 | MTX-Resistant | Markedly sensitized compared to parental | [1] | |
| Nelarabine | T-ALL cell lines | Relapsed/Refractory | Not specified | [2] |
| Venetoclax | T-ALL cell lines (ALL-SIL, MOLT-16, LOUCY) | Sensitive | Not specified | [3] |
| T-ALL cell lines (ALL-SIL, MOLT-16, LOUCY) | Venetoclax-Resistant | Not specified | [3] | |
| Pralatrexate | Multiple NHL cell lines | Not specified | ~10-fold more potent than MTX | [4][5] |
| Pemetrexed | A549 (Lung Cancer) | Not specified | Varies with assay conditions | [6] |
Table 2: In Vivo Efficacy of this compound and Alternatives in T-ALL Models
| Compound | Model | Efficacy Metric | Result | Citation |
| (+)SHIN2 | NOTCH1-driven mouse primary T-ALL | Increased survival | Significant increase in survival | [1][7] |
| Human patient-derived xenograft (PDX) | Increased survival (with MTX) | Synergistic increase in survival | [1] | |
| Nelarabine | Pediatric patients with relapsed/refractory T-ALL | Complete Remission (CR) Rate | 27-55% | [2] |
| Adult patients with relapsed/refractory T-ALL | Complete Remission (CR) Rate | ~31% | [2] | |
| Venetoclax | Pediatric ALL xenografts | Antileukemic activity | Effective in MLL-rearranged ALL | [8] |
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed employ distinct mechanisms to induce apoptosis in T-ALL cells. Understanding these pathways is crucial for rational drug design and combination therapies.
This compound targets the folate metabolic pathway, a critical route for nucleotide biosynthesis. By inhibiting SHMT, this compound depletes the one-carbon units necessary for DNA and RNA synthesis. Methotrexate inhibits dihydrofolate reductase (DHFR), another key enzyme in this pathway. In MTX-resistant cells, which may have alternative mechanisms for folate uptake or metabolism, the direct inhibition of SHMT by this compound provides a potent alternative route to induce apoptosis. The synergy observed with methotrexate suggests a dual blockade of the folate pathway is highly effective.[1][7]
Caption: Mechanism of this compound action in the folate pathway.
Nelarabine , a prodrug of ara-G (9-β-arabinofuranosylguanine), is a purine nucleoside analog. Its cytotoxicity is preferential for T-lymphoblasts. Following conversion to its active triphosphate form, ara-GTP, it incorporates into DNA, leading to inhibition of DNA synthesis and subsequent apoptosis.[2]
Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, which then trigger the intrinsic apoptotic pathway through the activation of BAX and BAK.[3][9] The sensitivity of T-ALL cells to venetoclax can be influenced by the expression levels of other BCL-2 family members like BCL-XL and MCL-1.[3]
Caption: Venetoclax mechanism of action in the apoptosis pathway.
Pralatrexate and Pemetrexed are also antifolates that, like methotrexate, interfere with folate-dependent enzymes. Pralatrexate was designed to have a higher affinity for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) compared to methotrexate, leading to enhanced intracellular accumulation and retention.[4][5] Pemetrexed inhibits multiple folate-dependent enzymes, including thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT).[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these compounds.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
General Protocol:
-
T-ALL cell lines (e.g., Molt4 for SHIN2 studies) are seeded in 96-well plates.[1]
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue.[3]
-
Absorbance or fluorescence is measured, and data are normalized to untreated controls to calculate IC50 values.
-
Apoptosis Assays
-
Objective: To quantify the extent of programmed cell death induced by a compound.
-
General Protocol (Annexin V/Propidium Iodide Staining):
-
T-ALL cells are treated with the test compound at a specified concentration and for a defined duration.
-
Cells are harvested and washed with binding buffer.
-
Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that enters necrotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel compound against methotrexate-resistant T-ALL.
Caption: A generalized experimental workflow for drug evaluation.
Conclusion
The development of resistance to methotrexate in T-ALL necessitates the exploration of novel therapeutic avenues. This compound presents a promising strategy by targeting a key node in the folate metabolism pathway, demonstrating particular efficacy in MTX-resistant settings. A thorough understanding of the comparative efficacy and mechanisms of action of this compound and other emerging agents such as nelarabine and venetoclax is paramount for the continued development of effective treatments for this challenging disease. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in this critical area of research.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nelarabine combination therapy for relapsed or refractory T-cell acute lymphoblastic lymphoma/leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax-Resistant T-ALL Cells Display Distinct Cancer Stem Cell Signatures and Enrichment of Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of (Rac)-SHIN2: A Comparative Guide Using 13C-Serine Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-SHIN2, a potent serine hydroxymethyltransferase (SHMT) inhibitor, with other alternatives. It details the use of 13C-serine tracing as a robust method for on-target validation, supported by experimental data and detailed protocols.
Executive Summary
This compound is a pyrazolopyran derivative that acts as an inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in serine and one-carbon metabolism.[1] This pathway is frequently upregulated in various cancers to support rapid cell proliferation and biosynthesis.[2][3][4][5] Validating that a drug candidate like this compound engages its intended target within a cellular context is a critical step in drug development. Stable isotope tracing with 13C-labeled serine offers a powerful and direct method to probe the activity of SHMT and confirm the on-target effects of its inhibitors. This guide will compare this compound with other SHMT inhibitors and evaluate 13C-serine tracing against other on-target validation techniques.
This compound vs. Alternative SHMT Inhibitors
The efficacy of this compound can be benchmarked against other known SHMT inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound and its analogs against SHMT and in cellular assays. Lower values indicate higher potency.
| Compound | Target(s) | IC50/EC50 | Cell Line/Assay Condition | Reference |
| This compound | SHMT | EC50: 4.7 nM (VSEfm), 9.8 nM (VREfmvanA) | E. faecium | [1] |
| (+)SHIN1 | SHMT1/2 | IC50: < 50 nM (in SHMT2 deletion cells) | HCT-116 | |
| AGF347 | SHMT | In vivo activity reported | Pancreatic adenocarcinoma models | |
| Pemetrexed | SHMT2 | IC50: > 100 µM | In vitro assay | [2] |
| Lometrexol | SHMT2 | IC50: > 100 µM | In vitro assay | [2] |
| 3-Bromopyruvate | SHMT1 | Selective for SHMT1 | In vitro assay |
On-Target Validation: 13C-Serine Tracing vs. Other Methods
Several techniques can be employed to validate the engagement of a drug with its intended target. Below is a comparison of 13C-serine tracing with other common methods.
| Method | Principle | Advantages | Limitations |
| 13C-Serine Isotope Tracing | Measures the metabolic flux through the SHMT-catalyzed reaction by tracking the incorporation of 13C from serine into downstream metabolites like glycine and purines. | Directly assesses the enzymatic activity of the target in a cellular context. Provides functional confirmation of target engagement. | Requires specialized equipment (LC-MS/MS or GC-MS) and expertise in metabolomics data analysis. Can be complex to interpret in vivo.[6] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature.[7][8][9] | Applicable to a wide range of targets without modification of the compound. Can be performed in intact cells and cell lysates.[7][8] | Indirect measure of target engagement. May not be suitable for all targets or all mechanisms of action. |
| Drug Affinity Responsive Target Stabilization (DARTS) | Relies on the concept that a drug-bound protein is more resistant to proteolysis.[6][10][11] | Does not require chemical labeling of the drug. Can be used to identify unknown targets.[10][11] | The degree of protection from proteolysis may not always correlate with binding affinity. Requires careful optimization of protease digestion. |
Experimental Protocols
On-Target Validation of this compound using 13C-Serine Tracing
This protocol outlines the key steps to validate the on-target activity of this compound by monitoring its effect on serine metabolism using 13C-serine and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., HCT-116) in standard media.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Isotope Labeling:
-
Prepare labeling medium by supplementing serine-free media with [U-13C3]-L-serine.
-
After the drug treatment period, replace the standard media with the 13C-serine labeling medium.
-
Incubate the cells for a specific duration (e.g., 4-8 hours) to allow for the incorporation of the labeled serine into downstream metabolic pathways.
3. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
4. LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Orbitrap MS).
-
Use a chromatography method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Acquire data in full scan mode to detect all isotopologues of serine, glycine, and other downstream metabolites.
5. Data Analysis:
-
Identify the mass-to-charge ratios (m/z) for the different isotopologues of serine (M+0, M+1, M+2, M+3) and glycine (M+0, M+1, M+2).
-
Correct for the natural abundance of 13C.
-
Calculate the fractional labeling of each metabolite in the control and this compound-treated samples.
-
A significant decrease in the fractional labeling of M+2 glycine in the drug-treated cells compared to the control indicates inhibition of SHMT activity.
Visualizations
Caption: Serine metabolism and the inhibitory action of this compound on SHMT.
Caption: Workflow for 13C-serine tracing to validate this compound on-target activity.
Caption: Logical flow from target engagement to measurable metabolic output.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Position-specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
Validating SHMT Engagement of (Rac)-SHIN2 in Intact Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the engagement of the serine hydroxymethyltransferase (SHMT) inhibitor, (Rac)-SHIN2, with its target in intact cells. We will delve into the established isotopolabeling approach using ¹³C-serine tracing and compare it with the widely adopted Cellular Thermal Shift Assay (CETSA). This guide aims to equip researchers with the necessary information to select the most appropriate method for their specific experimental needs.
Introduction to this compound and SHMT
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is fundamental for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers. This compound is a racemic mixture containing the active enantiomer, (+)-SHIN2, a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[1][2][3][4] Validating the direct interaction of this compound with SHMT in a cellular context is crucial for understanding its mechanism of action and for the development of effective cancer therapeutics.
Methods for Validating Target Engagement
Two primary methods are discussed for confirming the engagement of this compound with SHMT in intact cells: ¹³C-Serine Tracing and the Cellular Thermal Shift Assay (CETSA).
¹³C-Serine Isotope Tracing
This method directly assesses the enzymatic activity of SHMT in the presence of an inhibitor. By supplying cells with uniformly labeled ¹³C-serine (U-¹³C-serine), the flux through the SHMT-catalyzed reaction can be monitored by measuring the isotopic enrichment in downstream metabolites like glycine. Inhibition of SHMT by this compound leads to a quantifiable reduction in the fractional abundance of ¹³C-labeled glycine.[1][5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify drug-target engagement in intact cells and tissues.[6] The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.[7][8][9]
Quantitative Data Comparison
While direct head-to-head comparative studies are limited, the following table summarizes the key characteristics and expected outcomes for each method based on published data for SHIN2 and general principles of the assays.
| Feature | ¹³C-Serine Isotope Tracing with this compound | Cellular Thermal Shift Assay (CETSA) with this compound |
| Primary Readout | Fractional abundance of ¹³C-labeled metabolites (e.g., Glycine m+2) | Amount of soluble SHMT protein at different temperatures |
| Cellular State | Live, intact cells | Intact cells (heating step can be stressful) |
| Endpoint | Functional (Enzyme activity) | Biophysical (Target stabilization) |
| Throughput | Lower; requires mass spectrometry | Higher throughput versions (HT-CETSA) are available[8] |
| Sensitivity | High for detecting changes in metabolic flux | Dependent on antibody quality and protein abundance |
| Confirmation | Direct evidence of functional target inhibition | Direct evidence of physical binding to the target |
| Example Data | Treatment with (+)SHIN2 reduces the fractional abundance of glycine m+2 in HCT116 cells.[5] | A hypothetical increase in the melting temperature (Tm) of SHMT in the presence of this compound. |
Experimental Protocols
Protocol 1: ¹³C-Serine Isotope Tracing for SHMT Engagement
This protocol is adapted from studies demonstrating SHMT inhibition in intact cells.[5][10]
1. Cell Culture and Treatment:
- Culture cells (e.g., HCT116) to the desired confluency.
- Replace the culture medium with a medium containing U-¹³C-serine.
- Treat the cells with this compound at various concentrations or a vehicle control.
- Incubate for a specified period (e.g., 24 hours).
2. Metabolite Extraction:
- Aspirate the medium and wash the cells with ice-cold saline.
- Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
- Scrape the cells and collect the extract.
- Centrifuge to pellet cell debris.
3. LC-MS Analysis:
- Analyze the supernatant containing the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS).
- Monitor the mass isotopologue distribution of serine and glycine.
4. Data Analysis:
- Calculate the fractional abundance of ¹³C-labeled glycine (m+2).
- Compare the fractional abundance between this compound-treated and vehicle-treated cells. A significant decrease in the treated cells indicates SHMT engagement and inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for SHMT Engagement
This is a generalized protocol for performing CETSA, which can be adapted for SHMT.[7][8][9]
1. Cell Treatment:
- Culture cells to high confluency.
- Treat the cells with this compound or a vehicle control and incubate to allow for drug binding.
2. Heat Treatment:
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
- Include an unheated control sample.
3. Cell Lysis and Separation:
- Lyse the cells (e.g., by freeze-thaw cycles or detergents).
- Centrifuge the lysates at high speed to pellet precipitated proteins.
4. Protein Analysis:
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble SHMT protein by Western blotting or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).
5. Data Analysis:
- Generate a melting curve by plotting the amount of soluble SHMT as a function of temperature for both treated and control samples.
- A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target stabilization and therefore engagement.
Visualizing the Pathways and Workflows
SHMT Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of SHMT in one-carbon metabolism and the inhibitory action of this compound.
Caption: SHMT pathway and this compound inhibition.
Experimental Workflow: ¹³C-Serine Isotope Tracing
This diagram outlines the key steps in the ¹³C-serine tracing experiment.
Caption: ¹³C-Serine tracing workflow.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram illustrates the general workflow for a CETSA experiment.
Caption: CETSA experimental workflow.
Conclusion
Both ¹³C-serine isotope tracing and the Cellular Thermal Shift Assay are valuable methods for validating the engagement of this compound with SHMT in intact cells. The choice of method will depend on the specific research question and available resources. ¹³C-serine tracing provides direct evidence of functional enzyme inhibition within the cellular metabolic network, while CETSA offers a direct biophysical confirmation of drug-target binding. For a comprehensive validation of this compound's mechanism of action, employing both methodologies would provide complementary and robust evidence of target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: (Rac)-SHIN2 Versus Standard-of-Care Chemotherapy for T-Cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy. While current multi-agent chemotherapy regimens have improved survival rates, a significant portion of patients experience relapse, highlighting the urgent need for novel therapeutic strategies. This guide provides a comparative analysis of the novel metabolic inhibitor, (Rac)-SHIN2, against standard-of-care chemotherapy, based on available preclinical data.
Executive Summary
This compound is a first-in-class inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism essential for nucleotide synthesis. Preclinical studies demonstrate its efficacy in T-ALL models, particularly its synergistic activity with the standard chemotherapeutic agent, methotrexate. While direct head-to-head trials of this compound monotherapy against a full multi-agent chemotherapy regimen are not yet published, this guide synthesizes the available data to offer a comparative perspective on their mechanisms of action and preclinical efficacy.
Mechanism of Action: A Tale of Two Strategies
Standard-of-care chemotherapy for T-ALL employs a multi-pronged approach, targeting various aspects of cancer cell proliferation and survival. In contrast, this compound offers a targeted metabolic attack.
This compound: This small molecule inhibitor targets both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] By inhibiting SHMT, SHIN2 disrupts the conversion of serine to glycine, a critical step for the generation of one-carbon units necessary for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] This leads to cell cycle arrest and apoptosis in cancer cells.
Standard-of-Care Chemotherapy: Regimens like CALGB 8811 and Hyper-CVAD are multi-agent protocols that include drugs with diverse mechanisms:
-
Antimetabolites (e.g., Methotrexate, Cytarabine, Mercaptopurine): Interfere with DNA and RNA synthesis.
-
Alkylating Agents (e.g., Cyclophosphamide): Cause DNA damage, leading to apoptosis.
-
Vinca Alkaloids (e.g., Vincristine): Inhibit microtubule formation, arresting cells in mitosis.
-
Anthracyclines (e.g., Daunorubicin, Doxorubicin): Intercalate into DNA and inhibit topoisomerase II, leading to DNA damage.
-
Corticosteroids (e.g., Dexamethasone, Prednisone): Induce apoptosis in lymphoid cells.
-
Enzyme Therapy (e.g., Asparaginase): Depletes asparagine, an essential amino acid for leukemia cells.
Preclinical Efficacy: A Comparative Look at the Data
The following tables summarize the available quantitative data from preclinical studies on this compound and representative standard-of-care chemotherapy agents in T-ALL models. It is crucial to note that these data are not from direct comparative studies of this compound monotherapy versus a full chemotherapy regimen.
Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines
| Cell Line | Treatment | Concentration/Dose | Effect | Reference |
| Molt4 | (+)SHIN2 | IC50 ≈ 1 µM | Inhibition of cell proliferation | [1] |
| Molt4 | (+)SHIN2 + Methotrexate (20-40 nM) | IC50 of (+)SHIN2 decreased | Synergistic inhibition of cell proliferation | [1] |
Table 2: In Vivo Efficacy of this compound in T-ALL Xenograft Models
| Model | Treatment | Dosing Regimen | Outcome | Reference |
| NOTCH1-driven murine T-ALL | (+)SHIN2 monotherapy | 200 mg/kg IP, 5 days on/2 days off | Significant increase in survival compared to vehicle | [1] |
| NOTCH1-driven murine T-ALL | Methotrexate monotherapy | 10 mg/kg IP, once per cycle | Significant increase in survival compared to vehicle | [1] |
| NOTCH1-driven murine T-ALL | (+)SHIN2 + Methotrexate | 200 mg/kg (+)SHIN2 IP, 5 days on/2 days off; 10 mg/kg Methotrexate IP, once per cycle | Synergistic and significant increase in survival compared to monotherapies | [1] |
| Patient-Derived Xenograft (PDX) T-ALL | (+)SHIN2 monotherapy | 200 mg/kg IP, 5 days on/2 days off | Significant increase in survival compared to vehicle | [1] |
| Patient-Derived Xenograft (PDX) T-ALL | Methotrexate monotherapy | 10 mg/kg IP, once per cycle | Increase in survival compared to vehicle | [1] |
| Patient-Derived Xenograft (PDX) T-ALL | (+)SHIN2 + Methotrexate | 200 mg/kg (+)SHIN2 IP, 5 days on/2 days off; 10 mg/kg Methotrexate IP, once per cycle | Synergistic and significant increase in survival compared to monotherapies | [1] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of this compound and Methotrexate in T-ALL.
Caption: In Vivo T-ALL Xenograft Experimental Workflow.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed T-ALL cells (e.g., Molt4) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of (+)SHIN2 and/or methotrexate in culture medium. Add the drug solutions to the wells. For combination studies, add a fixed concentration of one drug and a serial dilution of the other. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 values using non-linear regression analysis.
In Vivo T-ALL Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice).
-
Cell Inoculation:
-
For Cell Line Xenografts: Inject 1 x 10^6 Molt4 cells intravenously (IV) via the tail vein.
-
For Patient-Derived Xenografts (PDX): Inject 1-5 x 10^6 primary T-ALL patient cells IV.
-
-
Tumor Engraftment Monitoring: Monitor for signs of leukemia development (e.g., weight loss, hind-limb paralysis). For luciferase-expressing cells, monitor tumor burden by bioluminescence imaging (BLI) weekly.
-
Treatment Initiation: Once engraftment is confirmed (e.g., detectable BLI signal or a certain percentage of human CD45+ cells in peripheral blood), randomize mice into treatment groups.
-
Dosing Regimen (example from Garcia-Cañaveras et al., 2021):
-
Vehicle Control: Administer the vehicle solution intraperitoneally (IP) on the same schedule as the treatment groups.
-
(+)SHIN2: 200 mg/kg, IP, administered 5 days on, 2 days off.
-
Methotrexate: 10 mg/kg, IP, administered once per treatment cycle (e.g., on day 1 of a 7-day cycle).
-
Combination: Administer both (+)SHIN2 and methotrexate as per their individual schedules.
-
-
Efficacy Endpoint: The primary endpoint is overall survival. Monitor mice daily and euthanize when they meet predefined humane endpoints (e.g., significant weight loss, signs of distress).
-
Data Analysis: Generate Kaplan-Meier survival curves and compare survival distributions between treatment groups using the log-rank test.
Conclusion and Future Directions
The preclinical data for this compound are promising, indicating a novel metabolic vulnerability in T-ALL that can be therapeutically exploited. Its synergistic activity with methotrexate suggests a potential to enhance the efficacy of existing therapies and possibly overcome resistance. However, the absence of direct comparative studies against a full standard-of-care multi-agent regimen necessitates further investigation. Future preclinical studies should aim to directly compare the efficacy and toxicity of this compound, both as a monotherapy and in combination, against established regimens like CALGB 8811 or Hyper-CVAD in T-ALL PDX models. Such studies will be critical in defining the potential clinical positioning of SHMT inhibitors in the treatment landscape of T-ALL.
References
Genetic Validation of SHMT as the Target of (Rac)-SHIN2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-SHIN2, a pyrazolopyran derivative targeting serine hydroxymethyltransferase (SHMT), with other known SHMT inhibitors. It includes supporting experimental data from genetic and pharmacological studies to validate SHMT as the direct target of this compound and its active enantiomer, (+)-SHIN2.
Executive Summary
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is essential for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers, making SHMT a compelling target for anti-cancer drug development. This compound and its enantiomers are potent inhibitors of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This guide details the genetic and pharmacological evidence validating SHMT as the target of these compounds and compares their efficacy to other inhibitors in the field.
Performance Comparison of SHMT Inhibitors
| Compound | Target(s) | SHMT1 IC50 (nM) | SHMT2 IC50 (nM) | Cell Growth IC50 (nM) | Reference(s) |
| (+)-SHIN2 | SHMT1/2 | ~10 | ~10 | 300 (HCT116) | [1][2] |
| SHIN1 ((+)-RZ-2994) | SHMT1/2 | 5 | 13 | 870 (HCT116) | [1] |
| AGF347 | SHMT1/2 | >10,000 | >10,000 | ~5,000 (Panc-1) | [3] |
| Pemetrexed | DHFR, TS, GARFT, AICARFT, SHMT | Weak inhibition (>100 µM) | Weak inhibition (>100 µM) | Varies | [4] |
| Methotrexate | DHFR, SHMT | Weak inhibition (>100 µM) | Weak inhibition (>100 µM) | Varies | [4] |
| SHMT-IN-3 (Hit 1) | SHMT1/2 | 530 | ~10,600 | Not Reported | [3] |
Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.
Genetic Validation of SHMT as the Target of (+)-SHIN2
The on-target activity of (+)-SHIN2 has been rigorously validated using multiple genetic and pharmacological approaches. These experiments collectively demonstrate that the cytotoxic effects of (+)-SHIN2 are a direct result of SHMT inhibition.
CRISPR/Cas9-Mediated Gene Knockout
Genetic ablation of SHMT1 and SHMT2 provides the most direct evidence of the target's role in cellular proliferation. Studies have shown that dual knockout of SHMT1 and SHMT2 in cancer cell lines, such as HCT-116 colon cancer cells, prevents the formation of tumor xenografts.[1] Furthermore, knockout of SHMT2, the predominantly expressed isoform in many cancers, sensitizes cells to (+)-SHIN2, confirming that the mitochondrial isoform is a key target.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein. Treatment of cells with a ligand, such as (+)-SHIN2, is expected to increase the melting temperature of its target protein, SHMT. This change is then detected by quantifying the amount of soluble protein remaining after heat treatment.
Metabolomic Profiling with Stable Isotope Tracing
Inhibition of SHMT disrupts one-carbon metabolism. This can be monitored using stable isotope tracers, such as ¹³C-serine. In cells treated with (+)-SHIN2, the flux of the ¹³C label from serine to downstream metabolites like glycine and purines is significantly reduced, mimicking the metabolic phenotype observed in SHMT1/2 double-knockout cells.[1][2] This provides strong evidence that (+)-SHIN2 is engaging and inhibiting SHMT in living cells.
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of SHMT1 and SHMT2 in the one-carbon metabolism pathway, which is critical for nucleotide and amino acid synthesis.
Experimental Workflow for SHMT Target Validation
This diagram outlines the key experimental steps to validate SHMT as the target of an inhibitor like this compound.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Metabolomics of SHIN1 and SHIN2 Treatment in Cancer Cells
A detailed guide for researchers, scientists, and drug development professionals on the metabolic consequences of inhibiting serine hydroxymethyltransferase (SHMT) with SHIN1 and SHIN2.
This guide provides a comprehensive comparison of the metabolic effects of two pivotal research compounds, SHIN1 and SHIN2, which are instrumental in the study of one-carbon metabolism and cancer therapeutics. By inhibiting the enzyme serine hydroxymethyltransferase (SHMT), both SHIN1 and SHIN2 disrupt the synthesis of essential building blocks for cell proliferation, including nucleotides and amino acids. Understanding the nuanced differences in their impact on cellular metabolism is crucial for the strategic development of novel anti-cancer therapies.
SHIN1, a first-generation SHMT inhibitor, has been foundational in demonstrating the therapeutic potential of targeting this pathway. SHIN2 was subsequently developed as a more potent and metabolically stable analog, suitable for in vivo studies. This guide presents a side-by-side analysis of their effects on cellular metabolomes, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Quantitative Metabolomic Analysis
The following tables summarize the key metabolic alterations observed in cancer cell lines upon treatment with SHIN1 and SHIN2. The data is compiled from foundational studies on these inhibitors, providing a quantitative basis for comparison.
Table 1: Comparative Metabolomic Changes in HCT-116 Cells Treated with SHIN1
| Metabolite | Fold Change vs. Control | Biological Significance | Reference |
| Glycine | Decreased | Product of the SHMT reaction; essential for purine synthesis and glutathione production. | [1] |
| Serine | Increased | Substrate for the SHMT reaction; accumulation indicates pathway inhibition. | [1] |
| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Increased | Precursor in purine biosynthesis; accumulation points to a bottleneck in the pathway due to one-carbon unit depletion. | [1] |
| Thymidine triphosphate (dTTP) | Decreased | Essential for DNA synthesis; depletion is a direct consequence of reduced one-carbon unit availability. | |
| Adenosine triphosphate (ATP) | Decreased | Universal energy currency; its depletion reflects a broad impact on cellular energy metabolism. | |
| Glutathione | Decreased | Key antioxidant; its synthesis is dependent on glycine availability. | [1] |
Table 2: Comparative Metabolomic Changes in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells Treated with SHIN2
| Metabolite | Fold Change vs. Control | Biological Significance | Reference |
| Glycine | Decreased | Consistent with SHMT inhibition, impacting purine synthesis and redox balance. | [2] |
| Serine | Increased | Accumulation of the SHMT substrate, confirming on-target activity. | [2] |
| Glycinamide ribonucleotide (GAR) | Increased | An early intermediate in purine synthesis; its buildup signifies a block in the pathway. | [3] |
| Inosine monophosphate (IMP) | Decreased | A downstream product of the purine synthesis pathway; its depletion indicates reduced pathway flux. | [2] |
| Formate | Decreased | A key one-carbon unit carrier; its reduction reflects the direct impact of SHMT inhibition. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited in this guide.
Metabolite Extraction and LC-MS Analysis
This protocol outlines the general procedure for extracting and analyzing intracellular metabolites from cultured cancer cells treated with SHIN1 or SHIN2.
-
Cell Culture and Treatment: HCT-116 or T-ALL cells were cultured in appropriate media to ~80% confluency. Cells were then treated with either DMSO (vehicle control), a specified concentration of SHIN1, or SHIN2 for a designated time period (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS Analysis:
-
The extracted metabolites were analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Chromatographic separation was typically performed on a C18 reversed-phase column.
-
The mobile phases consisted of an aqueous solution with a small percentage of an organic modifier (e.g., acetonitrile) and an organic solution, both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
A gradient elution was used to separate the metabolites over a specific time course.
-
The mass spectrometer was operated in both positive and negative ion modes to detect a wide range of metabolites.
-
Data was acquired in full scan mode, and metabolite identification was based on accurate mass and retention time matching to a library of known standards.
-
Signaling Pathways and Experimental Workflows
The metabolic perturbations induced by SHIN1 and SHIN2 have significant downstream consequences on cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
One-Carbon Metabolism Pathway
SHIN1 and SHIN2 both target the central enzyme of one-carbon metabolism, SHMT. This pathway is crucial for the synthesis of nucleotides and other essential biomolecules.
Caption: Inhibition of SHMT by SHIN1 and SHIN2 blocks the conversion of serine to glycine and the production of one-carbon units.
Experimental Workflow for Comparative Metabolomics
The following diagram illustrates the typical workflow for a comparative metabolomics study of SHIN1 and SHIN2.
Caption: A typical workflow for comparative metabolomics of SHIN1 and SHIN2 treated cells.
SHIN1-Induced p53 Signaling Pathway
Inhibition of one-carbon metabolism by SHIN1 can lead to cellular stress and the activation of the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.
References
- 1. The role of NOTCH1 signaling in T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of (Rac)-SHIN2 and Other Antifolates in Oncology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifolate Performance with Supporting Experimental Data
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. In the realm of cancer chemotherapy, a wider therapeutic index is highly desirable, as it allows for a greater margin between effective tumor cell eradication and harmful side effects in patients. This guide provides a comparative assessment of the therapeutic index of (Rac)-SHIN2, a novel serine hydroxymethyltransferase (SHMT) inhibitor, against established antifolate drugs: methotrexate, pemetrexed, and pralatrexate.
Executive Summary
Antifolates are a cornerstone of cancer therapy, primarily acting by inhibiting the synthesis of nucleotides necessary for DNA replication and cell division. While effective, their use can be limited by significant toxicities. This compound represents a newer class of antifolates that target a different enzyme in the folate pathway, SHMT. This comparison aims to provide a data-driven overview of the preclinical therapeutic indices of these compounds to inform further research and drug development efforts.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other antifolates against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Other SHMT Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| (+)SHIN2 | Molt4 | T-cell Acute Lymphoblastic Leukemia | 89[1] |
| HCT116 | Colon Cancer | 300[1] | |
| This compound | Hep2 | Laryngeal Carcinoma | CC50: 7500[2] |
Note: Data for this compound in cancer cell lines is limited. The CC50 value for Hep2 cells indicates the concentration that causes 50% cytotoxicity.
Table 2: In Vitro Cytotoxicity (IC50) of Classical Antifolates
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Methotrexate | Molt4 | T-cell Acute Lymphoblastic Leukemia | >2-fold increase in resistant cells[3] |
| HCT-116 | Colorectal Carcinoma | 150[4] | |
| A-549 | Lung Carcinoma | >1000[4] | |
| Pemetrexed | A549 | Lung Adenocarcinoma | Varies by study[5] |
| HCC827 | Lung Adenocarcinoma | Varies by study[5] | |
| H1975 | Lung Adenocarcinoma | Varies by study[5] | |
| Pralatrexate | H9 | T-cell Lymphoma | 1.1 (48h), 2.5 (72h) |
| P12 | T-cell Lymphoma | 1.7 (48h), 2.4 (72h) | |
| CEM | T-cell Lymphoma | 3.2 (48h), 4.2 (72h) | |
| BxPC-GEM-20 | Pancreatic Cancer | 3.43[6] |
In Vivo Toxicity: Maximum Tolerated Dose
The maximum tolerated dose (MTD) is the highest dose of a drug that can be administered to a subject without causing unacceptable toxicity. It is a crucial parameter in determining the therapeutic window for in vivo studies.
Table 3: In Vivo Maximum Tolerated Dose (MTD) in Mice
| Compound | Mouse Strain | Route of Administration | MTD |
| (+)SHIN2 | C57BL/6 | Intraperitoneal (BID) | 200 mg/kg (well-tolerated)[7] |
| Methotrexate | C3H-He/J | Intravenous | 2 mg/kg/day (toxicity limits higher doses)[8][9] |
| C57BL/6, DBA/2, C3H | Daily (5x/week) | 2 mg/kg (well-tolerated for 12-18 months)[10] | |
| Pemetrexed | BALB/c | Intraperitoneal | 100 µg/g (full dose)[11] |
| Pralatrexate | Nude | Intraperitoneal | 20 mg/kg (good safety profile)[6] |
| Nude (with Romidepsin) | Intraperitoneal | 15 mg/kg (well-tolerated)[12] |
Mechanism of Action and Signaling Pathways
Antifolates disrupt the folate metabolic pathway, which is essential for the synthesis of nucleotides required for DNA and RNA synthesis. However, they target different enzymes within this pathway.
Classical Antifolates: Methotrexate, Pemetrexed, and Pralatrexate
These drugs primarily inhibit dihydrofolate reductase (DHFR) , an enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate. Pemetrexed also inhibits other enzymes in the folate pathway, including thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).
Classical Antifolate Mechanism of Action.
This compound and SHMT Inhibition
This compound is a pyrazolopyran derivative that inhibits serine hydroxymethyltransferase (SHMT) .[2] SHMT is responsible for the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor for nucleotide synthesis. By inhibiting SHMT, this compound depletes the pool of one-carbon units available for DNA and RNA synthesis.
This compound Mechanism of Action.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The IC50 values are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.
Workflow:
MTT Assay Workflow.
Detailed Steps:
-
Cell Seeding: Adherent cells are seeded into 96-well plates at a density of 1,000-10,000 cells per well and allowed to attach overnight.[13]
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A control group receives medium with the vehicle (e.g., DMSO) only.[13][14]
-
Incubation: Plates are incubated for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[14]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[15]
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.[15]
In Vivo Maximum Tolerated Dose (MTD) Study
MTD studies are conducted in animal models, typically mice, to determine the highest dose of a drug that does not cause unacceptable toxicity.
Workflow:
MTD Study Workflow.
Detailed Steps:
-
Animal Model: A suitable mouse strain (e.g., BALB/c or C57BL/6) is chosen. Animals are acclimated to the laboratory conditions.[11][16]
-
Dose Escalation: Animals are divided into groups, and each group receives a different dose of the test compound, typically administered intraperitoneally or orally.[16][17][18] Dosing can be a single administration or repeated over a set period.[16]
-
Clinical Observation: Animals are observed daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.[18]
-
Body Weight Measurement: Body weight is measured regularly (e.g., daily or every other day) as a sensitive indicator of toxicity. A significant weight loss (e.g., >15-20%) is often considered a dose-limiting toxicity.[18]
-
Endpoint Analysis: At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis. Organs are also collected for histopathological examination to assess for any drug-induced damage.[16][19]
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs of toxicity, or a substantial and sustained loss of body weight.[18]
Conclusion
This comparative guide provides a summary of the available preclinical data on the therapeutic index of this compound and other established antifolates. The data suggests that SHMT inhibitors like SHIN2 have potent anticancer activity, particularly in hematological malignancies, and are generally well-tolerated in vivo.[1][3][7] However, a direct and comprehensive comparison of the therapeutic index of this compound with classical antifolates is hampered by the limited availability of quantitative data for the racemic mixture in a broad range of cancer models. Further preclinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound and to identify the cancer types most likely to benefit from this novel therapeutic approach. The experimental protocols and signaling pathway diagrams provided herein offer a framework for designing and interpreting such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Pemetrexed and gemcitabine as combination therapy for the treatment of Group3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pralatrexate mediates effective killing of gemcitabine-resistant pancreatic cancer: role of mTOR/4E-BP1 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 4.4. Cell Viability Assay (MTT) and Determination of IC50 Value of FKB [bio-protocol.org]
- 16. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Rac)-SHIN2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of (Rac)-SHIN2, a pyrazolopyran derivative and serine hydroxymethyltransferase (SHMT) inhibitor.
Based on available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to follow established laboratory safety protocols and local regulations for chemical waste management. This ensures a safe working environment and prevents potential environmental contamination.
Core Principles for Chemical Disposal
The foundation of safe chemical disposal lies in understanding the potential hazards of the substance and adhering to the guidelines established by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS office for specific protocols in your facility.
Disposal Procedures for this compound
Given its non-hazardous classification, the disposal of this compound is generally more straightforward than that of toxic or reactive chemicals. The appropriate disposal method will depend on the form of the waste:
-
Unused or Expired this compound (Solid):
-
Consult Local Regulations: Before proceeding, confirm with your institution's EHS department that there are no specific restrictions on the disposal of this compound.
-
Packaging: Ensure the primary container is securely sealed.
-
Labeling: Clearly label the container as "Non-hazardous chemical waste for disposal" and include the full chemical name: "this compound".
-
Collection: Place the labeled container in a designated non-hazardous chemical waste collection area as directed by your EHS department.
-
-
This compound in Solution:
-
Solvent Hazard: The disposal method for a solution containing this compound is determined by the hazards of the solvent.
-
Aqueous Solutions (Non-hazardous): If this compound is dissolved in a non-hazardous aqueous buffer, it can typically be disposed of down the drain with copious amounts of water. However, always verify this with your local EHS guidelines, as some institutions have stricter controls on drain disposal.
-
Organic Solvents: If this compound is dissolved in a hazardous organic solvent (e.g., DMSO, methanol), the entire solution must be treated as hazardous waste. Collect the solution in a properly labeled, sealed, and compatible waste container. The label should identify all components of the solution.
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound can typically be disposed of in the regular laboratory solid waste stream, provided they are not grossly contaminated.
-
Sharps: Needles and syringes should always be disposed of in a designated sharps container.
-
Glassware: Glassware should be decontaminated by rinsing with an appropriate solvent. The first rinse of a container that held a concentrated solution should be collected as chemical waste. Subsequent rinses with water can usually be discarded down the drain. Clean glassware can then be disposed of in a broken glass box or washed for reuse.
-
Experimental Protocols
As this compound is not classified as hazardous, there are no specific experimental protocols cited for its disposal beyond standard laboratory chemical waste procedures. The key principle is to manage the waste according to the highest hazard present, which in most cases will be the solvent used.
Quantitative Data Summary
No quantitative data regarding specific disposal limits or environmental impact for this compound is available in the provided search results. For non-hazardous substances, such data is not typically generated unless specific environmental concerns are identified.
Logical Flow for Chemical Disposal Decision Making
The following diagram illustrates the general decision-making process for the disposal of any laboratory chemical, including this compound.
Caption: Decision workflow for laboratory chemical disposal.
References
Personal protective equipment for handling (Rac)-SHIN2
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-SHIN2. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
This compound is a pyranopyrazole derivative that acts as a serine hydroxymethyltransferase (SHMT) inhibitor.[1] It has demonstrated antibacterial activity and is being investigated for its potential in cancer therapy.[2][3] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is a biologically active compound and should be handled with appropriate laboratory precautions to minimize exposure.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard laboratory safety protocols for handling biologically active research chemicals.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face | Safety glasses with side shields or Goggles | Safety glasses are the minimum requirement.[5] Goggles or a face shield are recommended when there is a risk of splashing.[6][7] |
| Hand | Disposable nitrile gloves | Nitrile gloves provide adequate protection for incidental contact.[5] If direct contact occurs, remove and dispose of the gloves immediately, then wash hands thoroughly. For extended handling, consider double-gloving. |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential splashes.[6] |
| Respiratory | Not generally required under normal use | Work in a well-ventilated area.[4] If creating aerosols or handling large quantities of the powder, a fume hood should be used.[8] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)[9]
-
Calibrated analytical balance
-
Ventilated enclosure (recommended)
-
Microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Preparation:
-
Don the appropriate PPE as outlined in the table above (lab coat, nitrile gloves, safety glasses).
-
Prepare a clean work area, preferably within a chemical fume hood or other ventilated enclosure.
-
Label the microcentrifuge tube or vial with the compound name, concentration, and date.
-
-
Weighing:
-
Tare the analytical balance with the empty, labeled tube.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of solvent to the tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the tube until the solid is completely dissolved.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal protocols. |
| Contaminated consumables (e.g., pipette tips, tubes) | Collect in a designated chemical waste bag or container. Do not mix with regular laboratory trash. |
| Liquid waste (e.g., unused solutions) | Collect in a sealed, labeled waste container. The container should be compatible with the solvent used. Follow your institution's chemical waste disposal procedures. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the designated chemical waste stream immediately after handling the compound. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not pour chemical waste down the drain.[10]
References
- 1. This compound | SHMT抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. westlab.com.au [westlab.com.au]
- 8. news-medical.net [news-medical.net]
- 9. SHIN2 supplier| CAS 2204289-53-0| SHMT inhibitor| AOBIOUS [aobious.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
